Technical Documentation Center

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
  • CAS: 921764-37-6

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide to 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid: A Key Intermediate in Modern Synthesis Introduction The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid: A Key Intermediate in Modern Synthesis

Introduction

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a wide array of biologically active compounds. Its unique electronic properties and versatile substitution patterns have made it a privileged scaffold in medicinal chemistry and agrochemical research. This guide focuses on a specific, highly functionalized derivative: 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid . As a Senior Application Scientist, the objective of this document is to move beyond a simple data sheet and provide a comprehensive technical overview for fellow researchers, scientists, and drug development professionals. We will delve into its core chemical structure, physical properties, a representative synthetic pathway grounded in established chemical principles, and its significant applications as a versatile building block, particularly in the synthesis of modern pharmaceuticals and crop protection agents.[1][2][3][4]

Core Chemical Identity and Properties

A precise understanding of a molecule's fundamental characteristics is the bedrock of its successful application in synthesis and development. This section outlines the key identifiers and physicochemical properties of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid.

Nomenclature and Identifiers

The systematic naming and unique identifiers are crucial for unambiguous documentation and database retrieval.

IdentifierValue
IUPAC Name 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
CAS Number 921764-37-6[5]
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol [3]
Canonical SMILES CN1N=C(C(=C1Br)C)C(=O)O
Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, the following properties can be predicted based on its structure and data from closely related analogues.

PropertyValue / ObservationSource / Rationale
Appearance Expected to be a white to off-white crystalline solid.Based on analogues like 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.[2]
Melting Point Not specified; related dimethyl-pyrazole-carboxylic acids melt in the range of 170-179 °C.[6][7]High degree of substitution and potential for hydrogen bonding suggests a relatively high melting point.
Solubility Likely soluble in polar organic solvents like DMSO, methanol, and ethyl acetate.The carboxylic acid moiety enhances polarity.
Storage Conditions Store in a cool, dry, well-ventilated place at 0-8°C.[3]Recommended for halogenated heterocyclic compounds to ensure long-term stability.
Structural Elucidation

The molecule's structure is defined by a central five-membered pyrazole ring, which is substituted at four distinct positions. The strategic placement of a bromine atom, two methyl groups, and a carboxylic acid function imparts significant chemical versatility.

chemical_structure C1 C N1 N C1->N1 Br Br C1->Br 5 C2 C C3 C C2->C3 COOH_C C C2->COOH_C 3 C3->C1 Me2 CH₃ C3->Me2 4 N1->C1 N2 N N1->N2 Me1 H₃C N1->Me1 1 N2->C2 N2->C2 COOH_O1 O COOH_C->COOH_O1 COOH_OH OH COOH_C->COOH_OH invis1 invis2

Caption: Chemical structure of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid.

Synthesis and Reactivity

Rationale for a Representative Synthetic Strategy

The construction of the 1,4-dimethyl-pyrazole core followed by sequential functionalization is a common and effective approach. A plausible strategy involves:

  • Formation of a pyrazolone precursor: This can be achieved through the condensation of a β-ketoester with methylhydrazine.

  • Halogenation: Introduction of the bromine atom at the C5 position.

  • Oxidation: Conversion of a pre-installed functional group (like a methyl group) at the C3 position into the final carboxylic acid. This approach is well-documented for producing pyrazole carboxylic acids.[8][9]

Representative Synthetic Protocol

This protocol is a hypothetical, yet chemically sound, procedure derived from analogous transformations reported in the literature.[1][8][10]

Step 1: Synthesis of 1,4-Dimethyl-1H-pyrazol-5(4H)-one

  • To a solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC. Causality: This is a classical Knorr pyrazole synthesis, where the more nucleophilic nitrogen of methylhydrazine attacks the ketone, and the less hindered nitrogen attacks the ester, leading to cyclization.

  • Cool the reaction and remove the solvent under reduced pressure. The resulting crude pyrazolone is often carried forward without extensive purification.

Step 2: Synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole

  • Dissolve the crude pyrazolone from Step 1 in a suitable solvent such as dichloromethane or chloroform.

  • Add phosphorus oxybromide (POBr₃) (1.5 eq) portion-wise at 0°C.

  • Allow the reaction to stir at room temperature overnight. Causality: POBr₃ serves as a powerful brominating and dehydrating agent, converting the pyrazolone tautomer to the aromatic 5-bromopyrazole.

  • Carefully quench the reaction by pouring it onto ice water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the brominated intermediate.

Step 3: Synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

  • This step assumes the starting material for Step 1 was appropriately chosen to yield a C3-methyl group, which is a common strategy. Dissolve 5-Bromo-1,3,4-trimethyl-1H-pyrazole (1.0 eq) in a mixture of water and pyridine.

  • Heat the solution to 80-90°C and add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over several hours. Causality: KMnO₄ is a potent oxidizing agent capable of converting an electron-rich heterocyclic methyl group into a carboxylic acid. Pyridine acts as a co-solvent and base.[8]

  • After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated HCl to a pH of ~2, causing the carboxylic acid product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Key Reactivity

The molecule's value stems from its three distinct reactive sites:

  • Carboxylic Acid: This group is readily activated for amide bond formation, a cornerstone reaction in drug discovery for coupling with amine-containing fragments.

  • C-Br Bond: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • Pyrazole Ring: While already substituted, the nitrogen lone pairs can act as ligands in coordination chemistry, and the ring itself maintains a degree of aromatic reactivity.[2]

Applications in Research and Development

Halogenated pyrazole carboxylic acids are not typically final drug products but are high-value intermediates used as foundational scaffolds.[3][4]

Role as a Scaffold in Agrochemicals

The pyrazole carboxamide scaffold is central to a class of modern insecticides known as Ryanodine Receptor modulators. Notably, intermediates structurally similar to the title compound are crucial for the synthesis of broad-spectrum insecticides like Chlorantraniliprole.[8][11] The specific substitution pattern dictates the binding affinity and efficacy against a range of pests.

Utility as a Building Block in Pharmaceuticals

The pyrazole core is a well-established pharmacophore found in drugs with diverse activities, including anti-inflammatory (e.g., Celecoxib), analgesic, and anti-cancer properties.[3][12] This specific intermediate, with its defined points for chemical modification, allows for the systematic exploration of chemical space in lead optimization campaigns. For example, it could be a key starting material for synthesizing novel kinase inhibitors or receptor antagonists.

Workflow: From Intermediate to Bioactive Compound

The primary utility of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid in a drug development workflow is its role as a coupling partner. The following diagram illustrates its integration into a synthetic pathway to create a more complex, drug-like molecule.

workflow A 5-Bromo-1,4-dimethyl- 1H-pyrazole-3-carboxylic acid C Activation & Amide Coupling (e.g., HATU, EDCI) A->C B Amine Fragment (R-NH₂) B->C D Intermediate Amide C->D Form Amide Bond F Suzuki Cross-Coupling (Pd Catalyst) D->F E Aryl Boronic Acid (Ar-B(OH)₂) E->F G Final Bioactive Molecule F->G Form C-C Bond

Caption: A representative workflow illustrating the use of the title compound.

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to strict safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not available, the data for structurally similar compounds, such as its isomers, provides a strong basis for hazard assessment.[13]

  • Hazard Identification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed.[13][14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid dust formation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Storage under an inert atmosphere is recommended for long-term stability.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is more than just a chemical entry in a catalog; it is a highly valuable and versatile intermediate. Its densely functionalized structure provides medicinal and agrochemical chemists with multiple handles for molecular elaboration. The presence of a carboxylic acid for amide coupling, a bromine atom for cross-coupling, and a stable heterocyclic core makes it an ideal starting point for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in accelerating research and development programs.

References

  • 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106 - PubChem . PubChem. Available at: [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole - ACS Publications . ACS Publications. Available at: [Link]

  • ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate — Chemical Substance Information . ChemSafetyPRO. Available at: [Link]

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid - Amerigo Scientific . Amerigo Scientific. Available at: [Link]

  • CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate . ResearchGate. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides . Asian Journal of Chemistry. Available at: [Link]

  • Pyrazole, 1,4-dimethyl- - the NIST WebBook . NIST. Available at: [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons . Technical Disclosure Commons. Available at: [Link]

Sources

Exploratory

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Introduction

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS Number: 921764-37-6) is a substituted pyrazole derivative. The pyrazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds. The presence of a carboxylic acid group provides a handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The strategic placement of bromo and methyl groups on the pyrazole ring influences the molecule's electronic properties and steric hindrance, which can in turn affect its biological activity and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is presented in the table below.

PropertyValueSource
CAS Number 921764-37-6[1]
Molecular Formula C₆H₇BrN₂O₂[2]
Molecular Weight 219.04 g/mol [3][4]
Monoisotopic Mass 217.969 g/mol [2]
Predicted XlogP 1.5[2]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Solubility Likely soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Inferred from similar compounds

Synthesis and Characterization

A potential two-step synthesis is outlined below:

  • Synthesis of Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate: This intermediate (CAS 1707370-05-5) is likely synthesized through the bromination of a suitable pyrazole precursor, followed by esterification.[6]

  • Hydrolysis to the Carboxylic Acid: The ethyl ester can then be hydrolyzed under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) to yield the final carboxylic acid product.[3]

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis precursor Pyrazole Precursor bromination Bromination precursor->bromination esterification Esterification bromination->esterification ester Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate esterification->ester hydrolysis Base-catalyzed Hydrolysis ester->hydrolysis product 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid hydrolysis->product

Sources

Foundational

A Technical Guide to Pharmacophore Modeling of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid Derivatives for Targeted Drug Discovery

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its metabolic stability and versatile substitution patterns make...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its metabolic stability and versatile substitution patterns make it an ideal starting point for designing potent and selective therapeutic agents.[2] This guide provides an in-depth technical framework for the application of pharmacophore modeling to a specific, promising class of pyrazole compounds: derivatives of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid. We will explore the strategic rationale behind this computational approach, from dataset preparation and hypothesis generation to model validation and virtual screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage in-silico techniques to accelerate the discovery of novel pyrazole-based therapeutics, with a particular focus on their well-documented potential as anticancer agents.[3][4]

The Pyrazole Scaffold: A Cornerstone of Modern Therapeutics

Nitrogen-containing heterocycles are central to contemporary drug discovery, and among them, the pyrazole ring is particularly significant.[1] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a key structural feature in a wide array of drugs with diverse pharmacological activities.[5][6] Notable examples include the anti-inflammatory drug Celecoxib, the anticancer agent Crizotinib, and the erectile dysfunction treatment Sildenafil, underscoring the scaffold's therapeutic versatility.[1][2]

The broad biological activity of pyrazole derivatives—including anticancer, anti-inflammatory, antimicrobial, and antiviral properties—stems from the ring's unique electronic and steric characteristics.[5][7] These properties allow for strategic modifications to optimize binding affinity, selectivity, and pharmacokinetic profiles. The focus of this guide, 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, provides a robust and functionalized core for developing extensive derivative libraries aimed at specific biological targets.

Pharmacophore Modeling: From Concept to Computational Tool

The concept of a pharmacophore, first articulated by Paul Ehrlich, describes the essential three-dimensional arrangement of molecular features responsible for a compound's biological activity.[8] In modern drug discovery, pharmacophore modeling has evolved into a powerful computational technique used to identify novel active compounds, even without a known receptor structure.[9][10] This approach is invaluable for hit identification, lead optimization, and scaffold hopping.[11]

Pharmacophore models are broadly categorized into two types:

  • Ligand-Based Pharmacophore Modeling: This approach is utilized when the 3D structure of the biological target is unknown. It derives a common-feature pharmacophore hypothesis from a set of known active ligands. The underlying assumption is that molecules with similar biological activity share common structural features that bind to the target in a similar fashion.

  • Structure-Based Pharmacophore Modeling: When a high-resolution structure of the target protein (from X-ray crystallography or NMR) is available, a pharmacophore model can be generated directly from the key interaction points between the protein and a bound ligand. This method provides a more precise map of the essential interactions within the binding site.

The choice between these strategies is dictated by the available data, but both converge on the same goal: to create a 3D query that can be used to rapidly screen large compound databases for molecules with the desired biological activity.

A Strategic Workflow for Pharmacophore Modeling

The successful development of a predictive pharmacophore model is a systematic process. The following workflow outlines the critical steps, providing both the methodology and the scientific rationale behind each choice.

Pharmacophore_Workflow Figure 1: General Workflow for Pharmacophore Model Development cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application A Dataset Preparation (Actives & Inactives) B Conformational Analysis A->B C Feature Identification B->C D Hypothesis Generation (Ligand- or Structure-Based) C->D E Cost Analysis D->E Initial Hypotheses F Test Set Validation E->F G Decoy Set Screening F->G H Fischer's Randomization G->H I Validated Pharmacophore Model H->I Statistically Robust Model J Virtual Screening (Compound Libraries) I->J K Hit Identification J->K L Biological Testing K->L

Caption: A structured workflow for pharmacophore modeling.

Step 1: Dataset Curation and Preparation

The quality of the input data dictates the predictive power of the resulting model. This initial phase is critical and requires careful consideration.

Protocol:

  • Compound Selection: Assemble a structurally diverse set of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid derivatives with experimentally determined biological activity (e.g., IC50 or Ki values). The dataset should ideally span at least 3-4 orders of magnitude in activity.

  • Activity Classification: Partition the dataset into at least two groups: "highly active" and "inactive" or "low activity". A common threshold is to classify compounds with IC50 < 1 µM as active and those with IC50 > 10 µM as inactive.

  • Structure Preparation: Draw the 2D structures of all compounds and convert them to 3D. Ensure correct protonation states and tautomers, typically at a physiological pH of 7.4.

  • Energy Minimization: Perform energy minimization on all 3D structures to obtain low-energy, stable conformations.

Causality: A diverse and well-defined dataset is essential to ensure that the model identifies features truly necessary for activity, rather than those specific to a narrow chemical series. Including inactive compounds helps the algorithm to discriminate against features that are present in non-binding molecules, thereby improving the model's specificity.

Hypothetical Dataset for Anticancer Activity:

Compound IDR-Group (at Carboxylic Acid)IUPAC Name FragmentActivity (IC50 vs. MCF-7)
PD-01 -NH-(4-chlorophenyl)N-(4-chlorophenyl)-5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxamide0.25 µM
PD-02 -NH-(4-methoxyphenyl)5-bromo-N-(4-methoxyphenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide0.78 µM
PD-03 -NH-(phenyl)5-bromo-1,4-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide1.2 µM
PD-04 -NH-(cyclohexyl)5-bromo-N-cyclohexyl-1,4-dimethyl-1H-pyrazole-3-carboxamide15.5 µM
PD-05 -OH5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid> 50 µM
Step 2: Pharmacophore Hypothesis Generation

This is the core computational step where the 3D arrangement of chemical features is determined.

Protocol (Ligand-Based Example using Catalyst/LigandScout):

  • Conformational Analysis: Generate a representative set of low-energy conformers for each active molecule. This is crucial as the bioactive conformation is often not the global minimum energy state.

  • Feature Definition: Define the chemical features to be considered. Common features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Ring (AR), and Positive/Negative Ionizable.

  • Hypothesis Generation: The algorithm aligns the conformers of the active compounds and identifies common 3D arrangements of features. It generates a series of hypotheses, each defined by a unique set of features and their spatial constraints.

  • Scoring: Each hypothesis is scored based on how well it maps the active compounds and excludes the inactive ones.

Causality: By exploring the conformational space of flexible molecules, we increase the probability of identifying the specific 3D shape (the bioactive conformation) that is recognized by the biological target. The generation of multiple hypotheses allows for a comprehensive exploration of potential binding modes.[11]

Step 3: Rigorous Model Validation

A generated pharmacophore hypothesis is merely a proposal until it is statistically validated. This step ensures the model is robust and not a product of chance.[8]

Protocol:

  • Test Set Validation: Withhold a portion of the initial dataset (typically 20-30%) as a "test set." The model, built using the "training set," is then used to predict the activity of the test set compounds. A predictive model will successfully classify most of the active compounds in the test set as hits.

  • Fischer's Randomization Test: This is a critical statistical validation.[12] The biological activity data of the training set is scrambled, and the hypothesis generation protocol is repeated multiple times (e.g., 99 times). If the original hypothesis has a significantly better score than any of the hypotheses generated from random data, it indicates that the model is based on a true structure-activity relationship.

  • Decoy Set Screening: The validated model is used to screen a database of "decoy" molecules—compounds with similar physicochemical properties to the actives but with different topologies, and which are assumed to be inactive. A good model should have a high enrichment factor, meaning it preferentially identifies the known actives over the decoys.

Causality: Validation ensures the model's predictive power and its ability to generalize to new, unseen chemical matter. Fischer's test, in particular, provides confidence that the correlation between the pharmacophoric features and biological activity is not coincidental.

Caption: A hypothetical 4-feature pharmacophore model.

Step 4: Application in Virtual Screening

The validated pharmacophore model serves as a 3D query to filter large chemical databases (e.g., ZINC, Enamine) for novel molecules that match the required features.

Protocol:

  • Database Preparation: Obtain a 3D conformer database of commercially available or proprietary compounds.

  • Pharmacophore Searching: Use the validated hypothesis to screen the database. The software will identify all molecules that can adopt a low-energy conformation that spatially matches the pharmacophore features (HBA, AR, HY, etc.).

  • Hit Filtering: The initial list of hits is often large. It should be filtered based on additional criteria, such as Lipinski's Rule of Five, ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions, and visual inspection by a medicinal chemist to remove undesirable functional groups.[13]

  • Docking (Optional but Recommended): If a structure of the target protein is available, the top-ranked hits from the pharmacophore screen can be subjected to molecular docking to predict their binding mode and score their affinity more accurately.[12]

  • Procurement and Biological Testing: The final, prioritized list of compounds is procured and submitted for in vitro biological assays to confirm activity.

Causality: Virtual screening is a cost-effective method to enrich the hit rate of experimental screening campaigns. By pre-filtering millions of compounds down to a few hundred or thousand promising candidates, it focuses laboratory resources on molecules with the highest probability of success.

Advanced Considerations and Future Outlook

The field of pharmacophore modeling is continuously evolving. Modern approaches now incorporate protein flexibility through the use of "dynamic pharmacophores" or "dynophores," which are derived from molecular dynamics simulations and capture time-dependent interaction patterns.[8] Furthermore, the integration of machine learning and artificial intelligence is enhancing the accuracy of model generation and the efficiency of virtual screening.[10] For pyrazole derivatives that may act on multiple targets, multi-pharmacophore strategies can be employed to design compounds with a desired polypharmacological profile.[11]

Conclusion

Pharmacophore modeling is a scientifically rigorous and resource-efficient strategy in modern drug discovery. For derivatives of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, this approach provides a powerful framework to translate structure-activity relationship data into a predictive 3D model. By following a systematic workflow of dataset curation, hypothesis generation, stringent validation, and intelligent application in virtual screening, research teams can significantly enhance their ability to identify novel, potent, and selective pyrazole-based drug candidates. This guide serves as a foundational blueprint for initiating such a program, grounding computational theory in practical and validated experimental protocols.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE6rgI1gQN0xS8N1CeXR9GRR116bZ3DBWS4OIjvI6h_JtG7FO_yZ0UZe3DX4UHRU28xC1fDjO7t7XL750ensyknergGznnOzmU59CyUHcahvNox5yISD9qyYl0rZMFcIdIBo11ij192cPN0RS_5LOTMWYDyaWj41PWTaP0FbWVYxXGEv0OHArB44M=]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [URL: https://www.mdpi.com/1420-3049/28/4/1839]
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). International Journal of Novel Research and Development. [URL: https://www.ijnrd.org/papers/IJNRD2305c48.pdf]
  • Pharmacophore modeling: advances and pitfalls. (2024). Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1356391/full]
  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/22071239/]
  • Pharmacophore modeling: advances and pitfalls. (2024). Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1356391/full]
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Drug Design, Development and Therapy. [URL: https://www.dovepress.com/pharmacophore-modeling-advances-limitations-and-current-utility-in-d-peer-reviewed-fulltext-article-DDDT]
  • synthesis of novel pyrazole derivatives for drug discovery. (2025). BenchChem. [URL: https://www.benchchem.
  • Pharmacophore Modeling in Computational Drug Design: A Critical Review. (2025). International Journal of Advanced Research in Science, Communication and Technology. [URL: https://ijarsct.co.in/Paper2020.php?
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007). Current Topics in Medicinal Chemistry. [URL: https://www.eurekaselect.com/article/13010]
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Letters in Drug Design & Discovery. [URL: https://www.eurekaselect.com/article/58790]
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c01140]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. [URL: https://www.mdpi.com/1420-3049/27/24/8737]
  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. [URL: https://asianpubs.org/index.php/ajc/article/view/21575]
  • 5-bromo-1H-pyrazole-3-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21218106]
  • Current status of pyrazole and its biological activities. (2011). Journal of Pharmacy and Bioallied Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3249692/]
  • Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. (2015). Indian Journal of Chemistry. [URL: http://nopr.niscair.res.in/handle/123456789/31388]
  • Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3. (2023). ClinicSearch. [URL: https://clinicsearchonline.com/wp-content/uploads/2023/10/CS-V10-I1-007.pdf]
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/the-latest-progress-on-the-preparation-and-biological-activity-of-pyrazoles/]
  • Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors. (2015). Journal of Molecular Modeling. [URL: https://pubmed.ncbi.nlm.nih.gov/26499496/]
  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (2019). International Journal of Multidisciplinary Research and Development. [URL: https://www.allsubjectjournal.com/archives/2019/vol6/issue8/6-8-12]
  • 5-bromo-1,4-dimethyl-1h-pyrazole-3-carboxylic acid. PubChemLite. [URL: https://pubchemlite.org/compound/CID21724029]
  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl- 1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. (2010). Scientia Pharmaceutica. [URL: https://www.mdpi.com/2218-0532/78/2/195]

Sources

Exploratory

Engineering the Halogen Bond: Preliminary Biological Activity and Synthesis of Brominated Pyrazole-3-Carboxylic Acids

Executive Summary & Mechanistic Rationale The pyrazole-3-carboxylic acid scaffold is a privileged structure in both medicinal chemistry and agrochemical development[1][2]. However, the strategic introduction of a bromine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazole-3-carboxylic acid scaffold is a privileged structure in both medicinal chemistry and agrochemical development[1][2]. However, the strategic introduction of a bromine atom—typically at the C-4 or C-5 position—fundamentally alters the physicochemical and pharmacokinetic profile of the molecule[3].

As an application scientist who has optimized numerous heterocyclic libraries, I emphasize that bromination is rarely just about steric bulk. The bromine atom serves three critical mechanistic functions:

  • Lipophilicity Enhancement (logP): Bromination significantly increases membrane permeability, a crucial factor for intracellular targets like kinases or parasitic enzymes[1][4].

  • Metabolic Shielding: The C-4 position of the pyrazole ring is a known metabolic "soft spot" susceptible to cytochrome P450-mediated oxidation. Halogenation at this site effectively blocks rapid degradation[5].

  • Halogen Bonding: The polarizable electron cloud of bromine creates a "sigma-hole" (a region of positive electrostatic potential) that can form highly directional, strong non-covalent interactions with Lewis basic residues (e.g., backbone carbonyls) in target protein active sites.

This whitepaper synthesizes the preliminary biological activities of brominated pyrazole-3-carboxylic acids, detailing validated synthetic protocols, quantitative efficacy data, and their emerging roles in combating parasitic infections and agricultural pests.

Synthetic Methodologies & Workflows

Direct electrophilic bromination of pyrazole-3-carboxylic acids using Br2​ or N-bromosuccinimide (NBS) often yields complex regioisomeric mixtures or requires excessively harsh conditions that can lead to decarboxylation[3]. Recent advances include electrosynthesis using NaBr in chloroform, which yields 4-bromo-1H-pyrazole-3-carboxylic acids in >80% yield[6].

However, for robust, scalable benchtop synthesis, the most reliable route is the oxidation of a pre-brominated alkyl pyrazole. Specifically, the potassium permanganate ( KMnO4​ ) oxidation of 4-bromo-3-methyl-1H-pyrazole provides high regiochemical fidelity[4][6].

Synthesis SM 4-Bromo-3-methyl-1H-pyrazole (Starting Material) Ox KMnO4 Oxidation (80°C, H2O/t-BuOH) SM->Ox Step 1: Oxidation Int Potassium Pyrazole-3-carboxylate + MnO2 Byproduct Ox->Int Step 2: Cleavage Acid Acidification (HCl) pH 2-3 Int->Acid Step 3: Hot Filtration Prod 4-Bromo-1H-pyrazole-3-carboxylic acid (Precipitated Product) Acid->Prod Step 4: Crystallization

Workflow for the targeted synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid via oxidation.

Self-Validating Protocol: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid

Note: This protocol incorporates built-in quality control (QC) checks to ensure reaction completion and prevent downstream contamination.

Reagents: 4-bromo-3-methyl-1H-pyrazole (1.0 eq), KMnO4​ (2.5 eq), H2​O , t -BuOH, 6M HCl.

  • Solubilization: Dissolve 4-bromo-3-methyl-1H-pyrazole in a 1:1 mixture of H2​O and t -BuOH. Causality: t -BuOH is highly resistant to oxidation and dramatically improves the solubility of the organic substrate in the aqueous phase, ensuring a homogeneous reaction interface.

  • Controlled Oxidation: Heat the mixture to 80°C. Add KMnO4​ in small portions over 2 hours. Validation Check: Do not add the next portion until the purple color of the previous portion has faded to the brown/black suspension of MnO2​ . This prevents dangerous accumulation of unreacted oxidant.

  • Quenching & Filtration: Once TLC (EtOAc/Hexane 1:1) indicates complete consumption of the starting material, check the solution color. Validation Check: If a faint purple tint remains, add a few drops of sodium bisulfite solution until colorless. Filter the hot suspension through a Celite pad to remove MnO2​ . Wash the pad with hot water.

  • Precipitation: Cool the filtrate to 0-5°C in an ice bath. Slowly add 6M HCl dropwise until the pH reaches 2-3. The product, 4-bromo-1H-pyrazole-3-carboxylic acid, will precipitate as a white solid[4].

  • Isolation: Filter the solid, wash with ice-cold water, and dry under a vacuum. Confirm identity via melting point and LC-MS.

Pharmacological & Agrochemical Profiling

Brominated pyrazole-3-carboxylic acids and their ester/amide derivatives exhibit a broad spectrum of biological activities. Below is a synthesized data presentation comparing their efficacy across different biological domains.

Table 1: Quantitative Efficacy of Brominated Pyrazole Derivatives
Compound Class / Specific DerivativeBiological TargetPrimary ApplicationEfficacy MetricRef
4-bromo-1H-pyrazole-3-carboxylic acid Trypanosoma cruzi Proline Racemase (TcPRAC)Anti-parasitic (Chagas Disease)Weak Inhibition ( Ki​ < 1 mM)[4][7]
Brominated Pyrazole Diamides Ryanodine ReceptorsInsecticide (Agrochemical)High Larvicidal Activity (EC 50​ < 0.2 mg/L)[8]
Brominated Pyrazole Carboxamides Succinate Dehydrogenase (SDH)Fungicide (Agrochemical)Significant inhibition of Rhizoctonia fungi[2]
Pyrazole-3-carboxamide derivatives Aurora-A Kinase / Cell Lines (HCT116, MCF-7)OncologyIC 50​ < 5 µM[1]
Anti-Parasitic Activity: Targeting Chagas Disease

Chagas disease, caused by the protozoan Trypanosoma cruzi, relies heavily on the enzyme Proline Racemase (TcPRAC) for viability and infectivity[4][7]. Standard pyrazole-3-carboxylic acid (PYC) is a known inhibitor, but suffers from poor pharmacokinetic properties.

Medicinal chemistry efforts to improve solubility and affinity led to the evaluation of halogenated derivatives. Notably, 4-bromo-1H-pyrazole-3-carboxylic acid and its 4-chloro analog demonstrated targeted, albeit weak, inhibition of TcPRAC ( Ki​ < 1 mM)[4]. The bromine atom at the C-4 position is hypothesized to interact with hydrophobic pockets within the TcPRAC active site, providing a critical lead scaffold for further optimization into potent anti-trypanosomal agents[7].

Pathway Inhibitor 4-Br-1H-pyrazole-3-carboxylic acid Enzyme TcPRAC Enzyme (Trypanosoma cruzi) Inhibitor->Enzyme Competitive Inhibition Product D-Proline Enzyme->Product Racemization Outcome Parasite Viability Compromised Enzyme->Outcome Loss of Function Substrate L-Proline Substrate->Enzyme Binds Active Site Product->Enzyme

Mechanism of Trypanosoma cruzi proline racemase (TcPRAC) inhibition by brominated pyrazoles.

Agrochemical Dominance: Insecticides and Fungicides

In agricultural chemistry, the brominated pyrazole-3-carboxylic acid scaffold is a foundational building block for anthranilic diamides. These compounds act as potent activators of insect ryanodine receptors, causing uncontrolled release of intracellular calcium, leading to paralysis and death in pests like the oriental armyworm and diamondback moth[2][8].

Structure-Activity Relationship (SAR) studies reveal that the sequence of larvicidal activity is heavily dependent on the halogen, with Bromine > Chlorine in specific diamide configurations[8]. The increased van der Waals radius of bromine ensures a tighter fit in the receptor's allosteric binding site. Furthermore, related brominated pyrazole carboxamides serve as highly effective fungicides by inhibiting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of phytopathogenic fungi[2].

Conclusion & Future Perspectives

The preliminary biological activity of brominated pyrazole-3-carboxylic acids proves that they are not merely synthetic intermediates, but highly active pharmacophores in their own right. Whether serving as a competitive inhibitor for parasitic racemases[7] or acting as the core structural motif for next-generation ryanodine receptor modulators[8], the strategic placement of a bromine atom dictates the molecule's biological destiny.

Future drug discovery efforts should leverage late-stage C-H functionalization[5] to rapidly generate libraries of C-4 and C-5 brominated pyrazoles, utilizing the bromine atom as a synthetic handle for cross-coupling (e.g., Suzuki-Miyaura) to access even more complex, biologically active architectures.

Sources

Foundational

Thermodynamic Stability Profile of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary In advanced drug design and agrochemical development, pyrazole derivatives serve as privileged pharmacophores. Among these, 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 921764-37-6) presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug design and agrochemical development, pyrazole derivatives serve as privileged pharmacophores. Among these, 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 921764-37-6) presents a highly specific thermodynamic profile dictated by its unique substitution pattern [1]. Understanding the thermodynamic stability of this molecule is critical for downstream processing, including hot-melt extrusion, formulation stability, and shelf-life prediction. This whitepaper deconstructs the thermal kinetics, solid-state thermodynamics, and degradation pathways of this molecule, providing researchers with actionable, field-proven methodologies for its characterization.

Molecular Architecture & Thermodynamic Baselines

The thermodynamic behavior of a molecule is a direct macroscopic translation of its microscopic structural features. For 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, stability is governed by three primary structural pillars:

  • N1-Methylation (The Tautomeric Lock): In unsubstituted 1H-pyrazoles, rapid proton migration between the N1 and N2 atoms creates a dynamic tautomeric equilibrium, introducing entropic variability. The N1-methyl group acts as a thermodynamic lock, forcing the molecule into a single, defined state. This reduces the entropic penalty during crystallization, yielding a highly predictable crystal lattice and a sharper melting endotherm [4].

  • C5-Bromination (Halogen Inductive Effects): The heavy bromine atom introduces significant van der Waals interactions, strengthening the intermolecular lattice energy. However, the C-Br bond is inherently weaker than a C-H bond. While it stabilizes the molecule at ambient temperatures, it introduces a secondary thermal liability at extreme temperatures (>250°C) where homolytic cleavage becomes thermodynamically accessible.

  • C3-Carboxylic Acid (The Primary Lability Site): Pyrazole-3-carboxylic acids are notoriously prone to regio-specific decarboxylation upon heating. The proximity of the N2 lone pair to the C3-carboxylic acid facilitates a concerted degradation mechanism, often driven by intramolecular hydrogen bonding in the transition state [2].

Thermal Degradation Kinetics & Pathways

When subjected to thermal stress, 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid undergoes a bifurcated degradation process. The primary pathway is driven by the entropic release of carbon dioxide gas.

  • Pathway A (Decarboxylation): Typically occurring between 180°C and 210°C in the absence of catalysts, the C3-COOH bond cleaves to yield 5-bromo-1,4-dimethyl-1H-pyrazole and CO 2​ . In industrial synthesis, this thermodynamic barrier can be lowered to 100°C–130°C via acid catalysis [3].

  • Pathway B (Dehalogenation): If the molecule is rapidly heated past its decarboxylation point, or if the system is pressurized to prevent CO 2​ escape, secondary degradation occurs via C-Br bond homolysis, generating radical intermediates.

G Molecule 5-Bromo-1,4-dimethyl-1H- pyrazole-3-carboxylic acid ThermalStress Thermal Stress (ΔT) Molecule->ThermalStress Decarboxylation Pathway A: Decarboxylation (180°C - 210°C) ThermalStress->Decarboxylation Primary Lability Dehalogenation Pathway B: Dehalogenation (> 250°C) ThermalStress->Dehalogenation Secondary Lability ProductA 5-Bromo-1,4-dimethyl- 1H-pyrazole + CO2↑ Decarboxylation->ProductA ProductB Radical Intermediates + Br• Dehalogenation->ProductB

Thermal degradation pathways of the pyrazole derivative.

Solid-State Thermodynamics & Crystal Stability

In the solid state, the thermodynamic stability of this molecule is heavily reliant on the formation of hydrogen-bonded dimers between the carboxylic acid moieties of adjacent molecules. The disruption of these dimers is the primary endothermic event observed during melting.

Quantitative Thermodynamic Summary

The following table summarizes the key thermodynamic parameters, linking the macroscopic data to the microscopic mechanistic drivers.

Thermodynamic ParameterEstimated Value / RangeMechanistic Driver
Molecular Weight 219.04 g/mol Baseline mass for stoichiometric calculations[1].
Melting Point ( Tm​ ) 170°C - 190°CDisruption of carboxylic acid hydrogen-bonded dimers.
Decarboxylation Onset ( Tdec​ ) 180°C - 210°CCleavage of the C3-COOH bond yielding CO 2​ [2].
Enthalpy of Fusion ( ΔHfus​ ) 25 - 35 kJ/molDisruption of the N1-methyl stabilized crystal lattice.
C-Br Bond Dissociation > 250°CHigh-energy homolytic cleavage of the halogen bond.

Experimental Methodologies for Thermodynamic Profiling

To accurately capture the thermodynamic profile of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, researchers must employ a self-validating system. Simply running a sample through a Differential Scanning Calorimeter (DSC) is insufficient; the experimental design must account for the molecule's specific propensity to off-gas (decarboxylate).

Self-Validating TGA/DSC Protocol

This protocol utilizes Simultaneous Thermal Analysis (STA), combining Thermogravimetric Analysis (TGA) and DSC to differentiate between melting (a purely phase-change endotherm) and decarboxylation (an endotherm accompanied by mass loss).

Phase 1: System Validation

  • Step 1: Calibrate the DSC sensor using a high-purity Indium standard ( Tm​ = 156.6°C, ΔHfus​ = 28.45 J/g). Causality: This ensures that the measured onset of the pyrazole's degradation is an absolute material property, not an artifact of instrument sensor drift.

Phase 2: Sample Preparation & Execution

  • Step 2: Weigh 2.0 to 5.0 mg of the pyrazole API into an aluminum crucible.

  • Step 3: Critical Step: Pierce the lid of the aluminum crucible with a 0.5 mm pinhole. Causality: Because this molecule undergoes decarboxylation, a hermetically sealed pan will trap the evolved CO 2​ . The resulting internal pressure buildup will artificially shift the degradation temperature to higher values (Le Chatelier's principle) and may cause the pan to rupture, destroying the sensor.

  • Step 4: Purge the furnace with dry Nitrogen (N 2​ ) at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition events.

  • Step 5: Ramp the temperature at a rate of 10°C/min from 25°C to 300°C. Causality: A 10°C/min rate provides the optimal balance between peak resolution (separating the melting endotherm from the decarboxylation exotherm/endotherm) and thermal sensitivity.

Workflow Start Sample Prep: 2-5 mg (Pierced Al Pan) Purge N2 Purge (50 mL/min) Start->Purge Heat Ramp: 10°C/min to 300°C Purge->Heat Measure Simultaneous Measurement TGA: Mass Loss DSC: Heat Flow Heat->Measure Analyze Kinetic Analysis Measure->Analyze

Standardized TGA/DSC workflow for thermodynamic profiling.

Isothermal Microcalorimetry (IMC) for Long-Term Stability

While TGA/DSC maps acute thermal failure, IMC is required to predict long-term shelf life.

  • Step 1: Load 100 mg of the sample into a glass ampoule and seal it under ambient humidity.

  • Step 2: Place the ampoule in the microcalorimeter at an isothermal temperature of 40°C (accelerated stability condition).

  • Step 3: Monitor the baseline heat flow ( μ W) over 7 to 14 days. Causality: Any continuous exothermic signal indicates slow-onset solid-state degradation or amorphous-to-crystalline phase transitions. A flat baseline confirms that the N1-methyl and C5-bromo lattice interactions provide sufficient thermodynamic stability for standard pharmaceutical storage.

Conclusion

The thermodynamic stability of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a delicate balance between the stabilizing effects of its methyl/halogen substitutions and the inherent thermal lability of its carboxylic acid group. By employing rigorous, self-validating thermal analysis protocols, researchers can accurately map its degradation kinetics, ensuring safe and effective integration into complex synthetic pipelines or final drug formulations.

References

  • ResearchGate. Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Retrieved from: [Link]

  • Google Patents.WO2020212991A1 - Preparation of substituted pyrazoles and their use as anthranilamides precursors.

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid: An Application Note and Detailed Protocol

Introduction 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a prevalent scaffold in a multitude of phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a prevalent scaffold in a multitude of pharmacologically active compounds, valued for its metabolic stability and ability to participate in various intermolecular interactions within biological targets. This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable compound, intended for researchers, medicinal chemists, and professionals in drug development. The described synthetic route is a robust three-step process commencing with the well-established Knorr pyrazole synthesis, followed by regioselective bromination and subsequent saponification.

Scientific Rationale and Strategy

The synthesis is designed as a logical three-step sequence, ensuring high yields and purity of the final product.

  • Step 1: Knorr Pyrazole Synthesis. This classical reaction is employed to construct the core pyrazole ring. By reacting ethyl 2-methyl-3-oxobutanoate with methylhydrazine, we can efficiently form the desired 1,4-dimethyl-1H-pyrazole-3-carboxylate ester. The regioselectivity of this reaction is a critical consideration. In the Knorr synthesis involving an unsymmetrical β-ketoester and a substituted hydrazine, a mixture of regioisomers is possible.[1][2] However, under acidic catalysis, the reaction is initiated by the condensation of the more nucleophilic nitrogen of methylhydrazine with the more electrophilic ketone carbonyl of the β-ketoester.[3][4] This is followed by an intramolecular cyclization onto the ester carbonyl, which preferentially yields the desired 1,4-dimethyl isomer.

  • Step 2: Regioselective Bromination. With the pyrazole core constructed, the next step is the introduction of a bromine atom at the 5-position. Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position. However, since this position is already occupied by a methyl group, the substitution is directed to the next most activated position, which is C5. The N1-methyl group is an electron-donating group, thus activating the adjacent C5 position for electrophilic attack. Conversely, the C3-carboxylate group is electron-withdrawing, deactivating the C5 position to a lesser extent than the N1-methyl group activates it. This electronic guidance allows for the highly regioselective bromination at the C5 position using an electrophilic bromine source like N-Bromosuccinimide (NBS).[5]

  • Step 3: Saponification. The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, carried out under basic conditions using sodium hydroxide.[6][7][8] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification in a separate workup step protonates the carboxylate to yield the final 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Saponification A Ethyl 2-methyl-3-oxobutanoate C Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate A->C AcOH, EtOH, Reflux B Methylhydrazine B->C AcOH, EtOH, Reflux E Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate C->E CH3CN, Reflux D N-Bromosuccinimide (NBS) D->E G 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid E->G Hydrolysis & Acidification F 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Synthetic route for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )SupplierPurity
Ethyl 2-methyl-3-oxobutanoateC₇H₁₂O₃144.17Sigma-Aldrich≥98%
MethylhydrazineCH₆N₂46.07Sigma-Aldrich≥98%
Ethanol (Absolute)C₂H₅OH46.07Fisher Scientific≥99.5%
Glacial Acetic AcidCH₃COOH60.05Sigma-Aldrich≥99.7%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Acros Organics99%
Acetonitrile (Anhydrous)CH₃CN41.05Sigma-Aldrich99.8%
Sodium Hydroxide (NaOH)NaOH40.00VWR Chemicals≥98%
Hydrochloric Acid (HCl), 2MHCl36.46Fisher Scientific2M aq.
Ethyl AcetateC₄H₈O₂88.11Fisher ScientificHPLC Grade
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-Aldrich≥99.5%
Step 1: Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methyl-3-oxobutanoate (14.42 g, 100 mmol) and absolute ethanol (100 mL).

  • With stirring, add glacial acetic acid (0.6 mL, 10 mmol) to the solution.

  • Slowly add methylhydrazine (4.61 g, 100 mmol) dropwise to the mixture at room temperature. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate as a colorless oil.

Step 2: Synthesis of Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate
  • In a 250 mL round-bottom flask protected from light, dissolve ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (16.82 g, 100 mmol) in anhydrous acetonitrile (100 mL).

  • Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) to the solution in one portion.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to obtain ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate as a white solid.[9]

Step 3: Synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
  • Dissolve ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate (24.7 g, 100 mmol) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (8.0 g, 200 mmol) to the solution and heat the mixture to reflux for 3 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid in a vacuum oven at 50 °C to yield the final product, 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid.

Conclusion

This application note provides a reliable and detailed three-step synthesis for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid. By following this protocol, researchers can efficiently produce this key intermediate for applications in drug discovery and development. The rationale behind each step, including the control of regioselectivity in the Knorr synthesis and subsequent bromination, is explained to provide a deeper understanding of the underlying chemical principles.

References

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(3), 645. [Link]

  • de Oliveira, V. G., et al. (2022). Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry, 87(13), 8343–8355. [Link]

  • Leverage, K. M., et al. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Scientific Reports, 7, 43939. [Link]

  • Wang, Z., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, e202501589. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Reddy, P. P., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(35), 21538-21569. [Link]

  • Wikipedia. (2023). Knorr pyrrole synthesis. [Link]

  • Peng, J., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(11), 3747-3753. [Link]

  • Kurbangalieva, A. R., et al. (2016). The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. Zeitschrift für Physikalische Chemie, 230(9), 1221-1240. [Link]

  • Le, P. M., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(10), 6509–6518. [Link]

  • CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2020).
  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2435593. [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]

  • Fun, H.-K., et al. (2011). Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3226. [Link]

  • Chegg. (2019, February 2). Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name. [Link]

  • Esmaily, A. A., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. [Link]

  • Ghorai, M. K., et al. (2015). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Journal of Chemical Sciences, 127(1), 113–120. [Link]

  • Reddy, T. R., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 920. [Link]

  • Byju's. (2022, March 29). Ester Hydrolysis with H2SO4. [Link]

  • Elmaati, T. M. A., et al. (2003). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Journal of the Korean Chemical Society, 47(2), 135-140. [Link]

  • Testbook. (n.d.). Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Vaia. (n.d.). Synthesize (Z)-hept-5-en-2-one from ethyl acetoacetate. [Link]

  • Chem-TCM. (n.d.). ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate. [Link]

  • Singh, S., et al. (2024). Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against Pancreatic Cancer. Asian Journal of Chemistry, 36(2), 345-352. [Link]

  • Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Oakwood Chemical. (n.d.). Ethyl 2-methyl-3-oxobutanoate. [Link]

  • CN105924559A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (2016).
  • CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. (2013).
  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. [Link]

Sources

Application

Suzuki-Miyaura cross-coupling protocols for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid Executive Summary The functionalization of heteroaryl halides is a cornerstone of modern drug discovery. Sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Executive Summary

The functionalization of heteroaryl halides is a cornerstone of modern drug discovery. Specifically, 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 921764-37-6) is a highly versatile, yet synthetically demanding building block. The presence of a free carboxylic acid, combined with the steric hindrance of the 1,4-dimethyl groups flanking the C5-bromine, presents unique challenges for palladium-catalyzed cross-coupling. This application note provides a self-validating, mechanistically grounded protocol for the Suzuki-Miyaura cross-coupling of this substrate, detailing the causality behind catalyst selection, base stoichiometry, and critical workup procedures.

Mechanistic Insights & Substrate Challenges

To successfully couple 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, chemists must overcome three distinct physicochemical hurdles:

  • Steric Hindrance at the Oxidative Addition Step: The C5-bromine is sterically shielded by the N1-methyl and C4-methyl groups. Traditional, less bulky catalysts (e.g., Pd(PPh3​)4​ ) often fail to undergo efficient oxidative addition into this hindered C-Br bond[1].

  • Acidic Proton Interference: The free carboxylic acid at the C3 position ( pKa​≈3.5−4.5 ) will immediately protonate and neutralize the basic additives required for the Suzuki-Miyaura reaction. Because base is mechanistically required to form the reactive boronate complex during the transmetalation step, failing to account for this acidic proton results in stalled reactions[2].

  • Heteroatom Catalyst Poisoning: Unprotected or nitrogen-rich heterocycles like pyrazoles have a high affinity for palladium, which can lead to the formation of off-cycle, inactive Pd-heteroaryl complexes, effectively poisoning the catalyst[2].

Catalyst, Ligand, and Solvent Selection Strategy

To address the causality of these challenges, the reaction conditions must be engineered as follows:

  • Base Stoichiometry (The 3.5 Equivalent Rule): We utilize 3.5 equivalents of K3​PO4​ . The first equivalent strictly serves to deprotonate the carboxylic acid, forming a water-soluble potassium carboxylate salt in situ. The remaining 2.5 equivalents ensure a sufficiently alkaline environment to activate the boronic acid and neutralize the hydrobromic acid generated during the catalytic cycle.

  • Ligand Selection ( dtbpf or dppf ): To prevent catalyst poisoning by the pyrazole nitrogens, strongly coordinating bidentate ligands are required. Pd(dtbpf)Cl2​ (1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride) is optimal. Its extreme steric bulk forces the oxidative addition at the hindered C5 position, while its high electron density accelerates the transmetalation step[3].

  • Solvent System (1,4-Dioxane/ H2​O ): A biphasic or highly miscible aqueous-organic system (typically 4:1 Dioxane:Water) is mandatory. The water solubilizes the generated pyrazole-carboxylate salt and the K3​PO4​ , while the dioxane solvates the boronic acid and the palladium catalyst[4].

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causality between reagent selection and reaction conversion.

EntryPalladium PrecatalystLigand TypeBase (Equiv)Solvent SystemTemp (°C)Conversion (%)*
1 Pd(PPh3​)4​ (5 mol%)Monodentate Na2​CO3​ (2.0)Toluene/EtOH/ H2​O 90< 20% (Stalled)
2 Pd(OAc)2​ (5 mol%)XPhos (10 mol%) K3​PO4​ (3.5)1,4-Dioxane/ H2​O 9075%
3 Pd(dppf)Cl2​ (5 mol%)Bidentate K3​PO4​ (3.5)1,4-Dioxane/ H2​O 9088%
4 Pd(dtbpf)Cl2​ (5 mol%) Bidentate (Bulky) K3​PO4​ (3.5) 1,4-Dioxane/ H2​O 90 > 95% (Optimal)

*Conversion determined by LC-MS analysis of the crude reaction mixture at 6 hours.

Experimental Workflow

G A 5-Bromo-1,4-dimethyl-1H-pyrazole -3-carboxylic acid (1.0 equiv) B Add K3PO4 (3.5 equiv) in Dioxane/H2O (4:1) A->B C In situ Carboxylate Formation (Visual Cue: Clear Solution) B->C Deprotonation D Add Boronic Acid (1.5 equiv) & Pd(dtbpf)Cl2 (5 mol%) C->D E Degas System (N2/Vacuum x3) D->E F Thermal Heating (90°C, 4-8 h) or Microwave (110°C, 30 min) E->F Cross-Coupling G Acidic Workup (1M HCl to pH 3) & EtOAc Extraction F->G Quench & Protonation H Purification (Silica Gel or Prep-HPLC) G->H I Cross-Coupled Product H->I Pure Compound

Workflow for the Suzuki-Miyaura coupling of 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid.

Detailed Step-by-Step Protocol

Reagents Required:

  • 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 mmol, 219.04 mg)

  • Aryl/Heteroaryl Boronic Acid (1.5 mmol)

  • Potassium phosphate tribasic ( K3​PO4​ ) (3.5 mmol, 742.9 mg)

  • Pd(dtbpf)Cl2​ (0.05 mmol, 32.6 mg)

  • 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Methodology:

  • In Situ Salt Formation: To a 20 mL reaction vial equipped with a magnetic stir bar, add 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 mmol) and K3​PO4​ (3.5 mmol). Add the H2​O (1.0 mL) and 1,4-Dioxane (4.0 mL). Stir at room temperature for 5 minutes.

    • Self-Validation Check: The suspension should become mostly homogeneous as the water-soluble potassium pyrazole-carboxylate salt forms.

  • Reagent Addition: Add the corresponding Boronic Acid (1.5 mmol) and the precatalyst Pd(dtbpf)Cl2​ (5 mol%).

  • Degassing (Critical Step): Seal the vial with a septum cap. Pierce with a nitrogen inlet needle and a vent needle. Bubble nitrogen gas directly through the solvent mixture for 10 minutes. Alternatively, perform 3 cycles of vacuum/nitrogen backfill. Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand[1].

  • Reaction Execution:

    • Thermal Method: Transfer the vial to a pre-heated oil bath or heating block at 90 °C. Stir vigorously for 4 to 8 hours.

    • Microwave Method: Heat in a dedicated microwave synthesizer at 110 °C for 30 minutes[4].

  • Reaction Monitoring: Sample 10 µL of the aqueous layer, dilute in 1 mL of Methanol, and analyze via LC-MS. Look for the disappearance of the starting material mass (m/z 219/221 [M+H]+).

  • Acidic Workup (Critical Step): Cool the reaction to room temperature. Dilute with 5 mL of water. Crucial: Because the product is a carboxylate salt, it will remain in the aqueous layer if extracted directly. You must add 1M HCl dropwise until the aqueous phase reaches pH 2-3 (verify with pH paper). This protonates the carboxylic acid, rendering the product organic-soluble.

  • Extraction & Isolation: Extract the acidified aqueous layer with Ethyl Acetate ( 3×10 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient, typically 0-10% MeOH due to the polarity of the carboxylic acid) or by reverse-phase Prep-HPLC.

Analytical Self-Validation & Troubleshooting

  • Product Remains in Aqueous Phase during Workup: If the product is missing from the EtOAc extract, the pH during workup was likely not acidic enough. Re-adjust the aqueous layer to pH 2 using 1M HCl and re-extract.

  • Protodeboronation: If LC-MS shows a high concentration of the uncoupled aryl ring (Ar-H), the boronic acid has undergone protodeboronation. This is common with electron-deficient heteroaryl boronic acids. Solution: Increase the boronic acid to 2.0 equivalents and lower the temperature to 70 °C, extending the reaction time.

  • NMR Validation: In the 1H -NMR spectrum of the purified product, the disappearance of the boronic acid hydroxyl protons and the integration of the newly appended aryl protons against the static N1-methyl (~3.8 ppm) and C4-methyl (~2.2 ppm) singlets of the pyrazole core will confirm successful coupling.

Sources

Method

Amide coupling reaction conditions using 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

An In-Depth Guide to Amide Coupling Reactions Using 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid Introduction: The Central Role of Pyrazole Amides in Modern Chemistry 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amide Coupling Reactions Using 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid

Introduction: The Central Role of Pyrazole Amides in Modern Chemistry

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in contemporary drug discovery and materials science. Its rigid, decorated pyrazole core allows for precise spatial orientation of substituents, making it an attractive scaffold for developing highly specific molecular agents. The conversion of its carboxylic acid moiety into an amide is one of the most critical and frequently performed transformations, as the resulting amide bond is a cornerstone of countless pharmaceutical products, natural products, and polymers.[1][2] Amide coupling reactions are among the most utilized reactions in medicinal chemistry, enabling the linkage of molecular fragments to build complexity and modulate biological activity.[1][3]

This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and practical protocols for the successful amide coupling of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid with a variety of amine partners. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the removal of water at high temperatures, conditions that are incompatible with most complex organic molecules. Therefore, modern amide synthesis relies on the "activation" of the carboxylic acid.[2] This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

This activation is typically achieved in one of two ways:

  • Two-Step Process: The carboxylic acid is first converted into a more reactive, isolable intermediate like an acid chloride or an active ester.[2]

  • One-Pot Process: A "coupling reagent" is added directly to a mixture of the carboxylic acid and amine. The reagent selectively activates the acid in situ, which then immediately reacts with the amine.[2] This is the most common approach in modern synthesis for its efficiency and convenience.

A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is almost always required. Its role is to deprotonate the carboxylic acid, forming a carboxylate that is more reactive towards the coupling agent, and to neutralize the acidic byproducts generated during the reaction.

Selecting the Optimal Coupling Reagent System

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners, the nucleophilicity of the amine, the desired reaction scale, and cost. For a substrate like 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, several high-efficiency systems are available.

Coupling SystemReagent ClassTypical SolventBaseKey Advantages & Considerations
HATU / DIPEA Uronium SaltDMF, DCMDIPEAHigh efficiency, fast reaction times, effective for hindered amines and less nucleophilic anilines.[1][4] Generates a non-explosive byproduct.
EDC / HOBt CarbodiimideDCM, DMFDIPEA, TEACost-effective, widely used. The byproduct (an isourea) is water-soluble, simplifying work-up.[5][6] HOBt additive suppresses racemization and increases efficiency.[7]
PyBOP / DIPEA Phosphonium SaltDMF, DCMDIPEAPotent coupling agent, but byproducts can sometimes complicate purification.
SOCl₂ / Pyridine Acid Halide FormationDCM, THFPyridineA classic, powerful method that converts the acid to a highly reactive acid chloride. Requires careful handling due to the corrosive nature of thionyl chloride.[1]

Visualization of Reaction Pathways

General Experimental Workflow

The following diagram outlines the typical one-pot procedure for amide coupling.

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_end Work-up & Purification Acid 5-Bromo-1,4-dimethyl-1H- pyrazole-3-carboxylic acid Solvent Dissolve in Anhydrous Solvent (e.g., DMF, DCM) Acid->Solvent Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Solvent Base Add Base (e.g., DIPEA) Solvent->Base Coupling Add Coupling Reagent (e.g., HATU, EDC/HOBt) Base->Coupling Stir Stir at RT Coupling->Stir Workup Aqueous Work-up (Quench, Extract) Stir->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Caption: General workflow for one-pot amide coupling.

Mechanism of Activation

Understanding how coupling reagents work is key to troubleshooting and optimization.

G cluster_EDC EDC/HOBt Activation cluster_HATU HATU Activation RCOOH Pyrazole-COOH Isourea Active O-Acylisourea (Highly Reactive) RCOOH->Isourea + EDC EDC EDC HOBtEster HOBt Active Ester (Less Prone to Side Reactions) Isourea->HOBtEster + HOBt - EDC-urea HOBt HOBt Amide1 Amide Product HOBtEster->Amide1 + R'-NH₂ - HOBt Amine R'-NH₂ RCOOH2 Pyrazole-COOH ActiveEster HOAt Active Ester (Highly Reactive) RCOOH2->ActiveEster + HATU - Tetramethylurea HATU HATU Amide2 Amide Product ActiveEster->Amide2 + R'-NH₂ - HOAt Amine2 R'-NH₂

Caption: Simplified activation mechanisms for EDC/HOBt and HATU.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient. HATU is highly effective but also the more expensive option.

Materials and Reagents:

  • 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

  • Amine of choice (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)[8]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Reagent Addition: Add the amine (1.1 eq), followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature under an inert atmosphere (Nitrogen or Argon).

  • Activation: Add HATU (1.2 eq) to the solution in one portion. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Quenching and Extraction: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Cost-Effective Coupling using EDC and HOBt

This classic method is robust, reliable, and more economical for larger-scale synthesis. The water-soluble byproducts greatly simplify the purification process.

Materials and Reagents:

  • 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

  • Amine of choice (1.0 - 1.2 equivalents)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equivalents)[6]

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents or catalytic 0.1 eq in some cases[9])

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask with a magnetic stir bar, add 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the mixture in anhydrous DCM (approximately 0.1 M concentration).

  • Cooling: Cool the flask to 0 °C in an ice-water bath. This is important to minimize side reactions associated with carbodiimides.[5][6]

  • Base and Activation: Add DIPEA (2.5 eq), followed by the portion-wise addition of EDC·HCl (1.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x) and brine (1x). The acidic and basic byproducts, along with excess EDC and the resulting urea, will partition into the aqueous layers.[6]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

Troubleshooting and Advanced Considerations

  • Low Yield with Electron-Deficient Amines: For poorly nucleophilic amines like some anilines, HATU is generally superior to EDC/HOBt.[4] Increasing the reaction temperature or using a more polar solvent like DMF can also be beneficial. A newer method using DMAP as a catalyst with EDC/HOBt has also shown success for unreactive amines.[9]

  • N-Acylurea Formation: With carbodiimide reagents like EDC, the highly reactive O-acylisourea intermediate can sometimes rearrange to a stable N-acylurea byproduct, which terminates the reaction.[5] Using an additive like HOBt or OxymaPure is crucial as it rapidly traps the active intermediate as an active ester, minimizing this side reaction.[5][7]

  • Anhydrous Conditions: All reagents and solvents should be anhydrous. Water can hydrolyze the active intermediates and consume the coupling reagents, leading to lower yields.

  • Order of Addition: In the EDC/HOBt protocol, pre-mixing the acid, amine, and HOBt before adding the base and EDC can sometimes improve yields by ensuring the amine is present to immediately trap the active ester as it forms.

By carefully selecting the appropriate coupling system and adhering to these detailed protocols, researchers can reliably and efficiently synthesize a diverse library of amides from 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid for application in medicinal chemistry and beyond.

References

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Tohoku University. [Link]

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. (2022, November 17). ACS Publications. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (N.D.). PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (N.D.). HepatoChem. [Link]

  • Process for the preparation of pyrazole carboxylic acid amides. (N.D.).
  • Amide coupling reaction between a carboxylic acid and aniline derivatives. (2026, January 30). Reddit. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (N.D.).
  • Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as Potent Agonists of TGR5 via Sequential Combinatorial Libraries. (2013, March 1). PubMed. [Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. (2021, October 27). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023, December 21). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. (N.D.). ResearchGate. [Link]

  • Organic Syntheses Procedure. (N.D.). Organic Syntheses. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (N.D.). Peptides. [Link]

Sources

Application

Using 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid as a building block in drug discovery

An Application Note and Protocol Guide for Medicinal Chemists and Drug Development Professionals. Executive Summary & Pharmacological Rationale In modern drug discovery, the pyrazole nucleus is a privileged pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Medicinal Chemists and Drug Development Professionals.

Executive Summary & Pharmacological Rationale

In modern drug discovery, the pyrazole nucleus is a privileged pharmacophore, prized for its ability to act as a bioisostere for phenyl rings and amides, while offering distinct hydrogen-bond donor/acceptor profiles. Specifically, 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 921764-37-6) has emerged as a highly versatile, bifunctional building block[1].

The structural logic of this specific building block is rooted in three key features:

  • 1,4-Dimethyl Substitution: The N1-methyl group prevents tautomerization, locking the molecule into a single defined conformation. This predictability is critical for structure-based drug design (SBDD). The C4-methyl group provides localized steric bulk and lipophilicity, which frequently enhances membrane permeability and optimally fills hydrophobic sub-pockets in target binding sites.

  • C3-Carboxylic Acid: Serves as a primary vector for amide coupling, enabling rapid diversification with libraries of primary and secondary amines.

  • C5-Bromide: Acts as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the installation of diverse aryl, heteroaryl, or alkyl groups.

This specific scaffold has been successfully deployed in the discovery of diverse therapeutics, including potent P2Y14R antagonists for inflammatory diseases[2], highly selective BRAF/CRAF kinase inhibitors for oncology[3], and novel Dengue virus (DENV) NS2B-NS3 protease inhibitors[4].

Physicochemical Profiling

Before initiating synthetic workflows, understanding the baseline physicochemical properties of the building block is essential for predicting solubility and reactivity during library synthesis.

Table 1: Physicochemical Properties of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

PropertyValueRelevance to Drug Design
Molecular Formula C₆H₇BrN₂O₂Defines baseline atomic composition.
Molecular Weight 219.04 g/mol Low MW leaves ample room for elaboration while staying within Lipinski's Rule of 5.
CAS Number 921764-37-6Unique identifier for sourcing and literature tracking[5].
H-Bond Donors 1 (Carboxylic OH)Converted to 1 (or 0) upon amide formation.
H-Bond Acceptors 4Favorable for interacting with kinase hinge regions or protease active sites.

Strategic Functionalization Workflows

When utilizing a bifunctional building block, the sequence of functionalization (amidation vs. cross-coupling) dictates the overall yield and purity of the final library. The decision matrix relies heavily on the electronic and steric demands of the substituents being introduced.

Workflow BB 5-Bromo-1,4-dimethyl-1H- pyrazole-3-carboxylic acid PathA Route A: C3-Amidation First BB->PathA Amine, HATU, DIPEA PathB Route B: C5-Arylation First BB->PathB Ar-B(OH)2, Pd(dppf)Cl2 AmideInt C3-Amide Intermediate (Sterically Accessible) PathA->AmideInt ArylInt C5-Aryl Intermediate (Altered Electronics) PathB->ArylInt Final Lead Candidate (e.g., Kinase/Protease Inhibitor) AmideInt->Final Ar-B(OH)2, Pd(dppf)Cl2 ArylInt->Final Amine, HATU, DIPEA

Divergent synthetic workflows for elaborating the pyrazole building block.

Causality in Route Selection:

  • Route A (Amidation First): Preferred when the incoming amine is precious or sterically unhindered. The C5-bromide remains stable under standard amide coupling conditions. This route is highly utilized when generating a library of C5-aryl analogs from a common C3-amide intermediate[2].

  • Route B (Arylation First): Preferred if the target C5-aryl group is highly electron-withdrawing. A strongly electron-withdrawing group at C5 can deactivate the C3-carboxylic acid toward activation, making subsequent amidation sluggish. Performing the Suzuki coupling first mitigates this risk.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. They include built-in analytical checkpoints to ensure reaction fidelity, preventing the propagation of failed intermediates through a multi-step synthesis.

Protocol A: High-Throughput C3-Amide Coupling

Scientific Rationale: Pyrazole-3-carboxylic acids can occasionally suffer from poor activation kinetics due to the electron-withdrawing nature of the adjacent pyrazole nitrogen. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because the 7-azabenzotriazole leaving group is highly reactive, outcompeting potential side reactions like decarboxylation[6]. DIPEA is selected as the base to ensure complete deprotonation of the acid without acting as a competing nucleophile.

Table 2: Amide Coupling Reagent Optimization

Coupling ReagentBaseSolventAvg. Yield (%)Causality / Observation
HATU DIPEADMF>90%Rapid active ester formation; ideal for hindered amines[3].
EDC / HOBt TEADCM65%Sluggish reaction; unreacted acid remains.
T3P (50% in EtOAc) DIPEAEtOAc85%Excellent for large scale; simplifies aqueous workup.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under N₂, dissolve 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv).

  • Validation Check 1: Stir for 10 minutes at room temperature. A color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv). Stir at room temperature for 2–4 hours.

  • Validation Check 2: Monitor by LC-MS. Look for the disappearance of the M+H 219/221 peak and the appearance of the product mass.

  • Self-Validating Workup: Dilute the reaction with EtOAc. Wash sequentially with 1M aqueous HCl (removes unreacted amine and DIPEA), saturated aqueous NaHCO₃ (removes unreacted carboxylic acid and acidic byproducts), and brine (breaks emulsions and removes residual DMF).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace HATU byproducts remain.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Scientific Rationale: The C5 position of a 1,4-dimethylpyrazole is sterically congested. Standard catalysts like Pd(PPh₃)₄ often fail here due to slow reductive elimination. We employ Pd(dppf)Cl₂ . The large bite angle of the bidentate dppf ligand forces the palladium center into a distorted geometry that significantly accelerates the reductive elimination step, overcoming the steric bulk of the adjacent N-methyl and C4-methyl groups[7].

Table 3: Suzuki-Miyaura Cross-Coupling Optimization

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
Pd(dppf)Cl₂ K₂CO₃Dioxane / H₂O (4:1)9088%Optimal bite angle overcomes C4/N1 steric hindrance.
Pd(PPh₃)₄ Na₂CO₃Toluene / EtOH / H₂O10055%Monodentate ligands struggle with the sterically crowded C5 position.
Pd₂(dba)₃ / XPhos K₃PO₄Toluene / H₂O10092%Bulky, electron-rich ligand; best for highly deactivated boronic acids.

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add the C3-amide intermediate (or the starting carboxylic acid if following Route B) (1.0 equiv, 0.3 mmol), the aryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (3.0 equiv).

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Seal the vial and sparge with N₂ or Argon for 10 minutes. Causality: Oxygen must be removed to prevent the rapid homocoupling of the boronic acid and the oxidation of the active Pd(0) species.

  • Reaction: Heat the mixture thermally at 90 °C for 12 hours, or via microwave irradiation at 110 °C for 30 minutes.

  • Validation Check 1: The reaction mixture should transition from a reddish-orange (Pd(II)) to a dark, heterogeneous mixture (Pd black precipitation) as the reaction completes.

  • Validation Check 2: Analyze via LC-MS. The distinct isotopic bromine doublet (M, M+2 of equal intensity) of the starting material must completely disappear.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium particulates, washing with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Application in Target-Based Drug Discovery

The protocols above have been utilized to synthesize highly potent molecules across various therapeutic areas:

  • Antiviral Protease Inhibitors: Researchers have utilized pyrazole-3-carboxylic acid derivatives to discover novel Dengue virus (DENV) NS2B-NS3 protease inhibitors. By coupling the C3-carboxylic acid with various amines and utilizing the pyrazole core to replace highly hydrophobic scaffolds, researchers achieved crucial increases in drug-likeness and antiviral activity (EC₅₀ down to 4.1 μM)[4].

  • Immunology and Inflammation: The scaffold hopping strategy applied to UDPG/P2Y14R signaling pathways identified 5-amide-1H-pyrazole-3-carboxyl derivatives as potent P2Y14R antagonists. The optimized compounds demonstrated IC₅₀ values in the low nanomolar range (e.g., 1.93 nM) and effectively reduced inflammatory factors like IL-6 and TNF-α in vivo[2].

  • Oncology (Kinase Inhibition): 3-carbonyl-5-phenyl-1H-pyrazole derivatives have been synthesized as highly selective BRAF(V600E) and CRAF inhibitors. The pyrazole ring engages in critical hydrogen bonding with the hinge region (e.g., Cys424 in CRAF), while the C3 and C5 vectors allow for precise targeting of the DFG motif and solvent-exposed regions[3].

Sources

Method

Application Notes &amp; Protocols: Synthesis of Metal-Organic Frameworks (MOFs) Utilizing Pyrazole-3-Carboxylic Acid Ligands

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of metal-organic frameworks (MOFs) using pyrazole-3-carboxylic acid and its derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of metal-organic frameworks (MOFs) using pyrazole-3-carboxylic acid and its derivatives as organic linkers. Pyrazole-based ligands are of significant interest in the design of MOFs due to their versatile coordination modes, which can lead to novel network topologies and enhanced chemical stability.[1][2] These characteristics make them promising candidates for a range of applications, including gas storage, catalysis, sensing, and drug delivery.[3][4][5] This guide details the underlying principles of pyrazole-based MOF synthesis, provides step-by-step protocols for the preparation of specific MOFs, and discusses critical experimental parameters and characterization techniques.

Introduction: The Role of Pyrazole-3-Carboxylic Acid in MOF Chemistry

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[3][4] The choice of the organic linker is crucial in determining the final structure and properties of the MOF. Pyrazole-carboxylic acid ligands are particularly noteworthy due to their dual functionality: the pyrazole ring offers N-donor atoms, while the carboxylic acid group provides O-donor atoms for coordination with metal centers. This bifunctionality allows for the formation of robust and diverse framework architectures.

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as a versatile building block in supramolecular chemistry.[2] Its derivatives have been successfully employed to synthesize a variety of MOFs with applications in luminescent sensing, gas storage, and catalysis.[3] The acidity of the carboxylic acid group and the basicity of the pyrazole nitrogen atoms can be tuned through functionalization, offering a high degree of control over the resulting MOF structure. Furthermore, the rigidity of the pyrazole ring can contribute to the formation of porous materials with high thermal and chemical stability.[1]

Synthesis Methodologies: A Practical Overview

The synthesis of pyrazole-based MOFs typically involves the self-assembly of the pyrazole-3-carboxylic acid ligand and a metal salt under solvothermal or hydrothermal conditions.[2][6] This method utilizes elevated temperatures and pressures to promote the crystallization of the MOF. The choice of solvent, temperature, reaction time, and the molar ratio of reactants are critical parameters that influence the size, morphology, and phase purity of the final product.

Key Experimental Considerations:
  • Metal Ion Selection: A wide range of transition metals (e.g., Zn, Cu, Co, Ni) and lanthanides (e.g., Nd, Tb, Eu) have been used to construct pyrazole-based MOFs.[3][7][8] The coordination geometry and oxidation state of the metal ion will dictate the connectivity of the framework.

  • Solvent System: Dimethylformamide (DMF) is a commonly used solvent due to its high boiling point and ability to dissolve both the organic linker and the metal salt.[9] However, other solvents or solvent mixtures may be employed to control the crystallization process.

  • pH and Modulators: The pH of the reaction mixture can significantly impact the deprotonation of the carboxylic acid group and the coordination of the pyrazole nitrogen, thereby influencing the final structure.[3] Coordination modulators, such as monocarboxylic acids (e.g., benzoic acid), can be added to control the nucleation and growth of the MOF crystals.[6][9]

  • Temperature and Reaction Time: These parameters are crucial for the kinetics of MOF formation. Optimization is often required to obtain crystalline materials with high yield and phase purity.

Experimental Protocols

Protocol 1: Synthesis of a Zinc-Based MOF using 1H-Pyrazole-3-carboxylic Acid

This protocol describes a general procedure for the synthesis of a zinc-based MOF.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1H-Pyrazole-3-carboxylic Acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of 1H-Pyrazole-3-carboxylic Acid in 10 mL of DMF.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to 120 °C at a rate of 5 °C/min and hold for 24 hours.

  • Allow the oven to cool to room temperature naturally.

  • Colorless crystals should be observed at the bottom of the vial.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Collect the crystals by centrifugation or filtration.

  • Dry the product under vacuum at 60 °C for 12 hours.

Protocol 2: Synthesis of a Neodymium-Based MOF using 3,5-Pyrazoledicarboxylic Acid

This protocol is adapted for the synthesis of a lanthanide-based MOF.[8]

Materials:

  • Neodymium(III) Nitrate Hexahydrate (Nd(NO₃)₃·6H₂O)

  • 3,5-Pyrazoledicarboxylic Acid

  • Deionized Water

Procedure:

  • Prepare an aqueous solution of Neodymium(III) Nitrate Hexahydrate (0.1 M).

  • Prepare an aqueous solution of 3,5-Pyrazoledicarboxylic Acid (0.1 M), adjusting the pH to approximately 5-6 with a dilute NaOH solution to facilitate dissolution.

  • Slowly add the 3,5-Pyrazoledicarboxylic Acid solution to the Neodymium(III) Nitrate solution with constant stirring.

  • A precipitate should form. Continue stirring the mixture at room temperature for 4 hours.

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 160 °C for 72 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with deionized water and ethanol.

  • Dry the product in a desiccator over silica gel.

Characterization of Pyrazole-Based MOFs

A comprehensive characterization is essential to confirm the structure, porosity, and stability of the synthesized MOFs.

Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To determine the crystalline phase and purity of the bulk material.A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic structure.Detailed information on bond lengths, bond angles, and the coordination environment of the metal centers.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present in the MOF and confirm the coordination of the ligand to the metal center.Shifts in the characteristic vibrational bands of the pyrazole and carboxylate groups upon coordination.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.A plot of weight loss as a function of temperature, indicating the removal of solvent molecules and the decomposition of the organic linker.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the surface area and pore volume of the MOF.An adsorption-desorption isotherm from which the Brunauer-Emmett-Teller (BET) surface area can be calculated.

Visualization of the Synthesis Workflow

MOF_Synthesis_Workflow cluster_Precursors Precursor Preparation cluster_Reaction Solvothermal Reaction cluster_Post_Synthesis Product Work-up Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Mixing Dissolution & Mixing Metal_Salt->Mixing Ligand Pyrazole-3-Carboxylic Acid Ligand Ligand->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating (e.g., 120°C, 24h) Mixing->Heating Crystallization Self-Assembly & Crystallization Heating->Crystallization Washing Washing with DMF & Ethanol Crystallization->Washing Activation Drying/Activation (Vacuum, 60°C) Washing->Activation Final_MOF Pure MOF Product Activation->Final_MOF

Caption: General workflow for the solvothermal synthesis of a pyrazole-3-carboxylic acid-based MOF.

Logical Relationship of Components

MOF_Components MOF Metal-Organic Framework (MOF) Porous Crystalline Material Properties Properties + Porosity + Stability + Functionality MOF->Properties Metal_Node Metal Ion/Cluster e.g., Zn²⁺, Nd³⁺ Coordination_Bond Coordination Bond Metal_Node->Coordination_Bond Organic_Linker Organic Linker Pyrazole-3-Carboxylic Acid Organic_Linker->Coordination_Bond Coordination_Bond->MOF Applications Applications + Gas Storage + Catalysis + Drug Delivery Properties->Applications

Caption: Interrelationship between the fundamental components and the resulting properties and applications of MOFs.

Conclusion and Future Outlook

The use of pyrazole-3-carboxylic acid ligands in MOF synthesis provides a versatile platform for the design of novel porous materials with tailored properties. The protocols and characterization techniques outlined in this guide serve as a foundation for researchers to explore this exciting area of materials chemistry. Future research may focus on the development of multifunctional pyrazole-based ligands to create MOFs with enhanced catalytic activity, selective sensing capabilities, and controlled drug release profiles. The inherent tunability of these systems offers immense potential for addressing key challenges in energy, environment, and medicine.

References

  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry and Environmental Research, 07, 01-10. [Link]

  • ResearchGate. (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation. Retrieved March 17, 2026, from [Link]

  • Zhang, L., et al. (2019). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions, 48(33), 12586-12595. [Link]

  • Piscopo, C. G. (2013). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks (Doctoral dissertation, Università degli Studi di Sassari). [Link]

  • Proffitt, M. F. (2021). Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. [Link]

  • Khan, A., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications – A Comprehensive Review. Molecules, 28(14), 5488. [Link]

  • Janiak, C. (2016). New metal-organic frameworks and coordination polymers constructed from bifunctional linkers with carboxylate, pyrazolate and phosphonate. Heinrich-Heine-Universität Düsseldorf. [Link]

  • protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]

  • Google Patents. (2020).
  • Biri, S., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. International Journal of Molecular Sciences, 23(8), 4458. [Link]

  • Ghorbani-Choghamarani, A., & Mohammadi, Z. (2023). Application of Metal–Organic Frameworks with Sulfonic Acid Tags in the Synthesis of Pyrazolo[3,4-b]pyridines via a Cooperative Vinylogous Anomeric-Based Oxidation. Inorganic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solving Solubility Challenges for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 921764-37-6). This guide is designed for researchers, chemists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 921764-37-6). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges frequently encountered with this compound. We will move beyond simple solvent lists to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Section 1: Understanding the Molecule - A Physicochemical Profile

The solubility behavior of any compound is dictated by its structure. 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid possesses distinct functional groups that influence its interaction with various solvents.

  • Carboxylic Acid (-COOH): This is the most significant functional group for determining solubility. It is acidic and capable of hydrogen bonding. Its solubility is highly pH-dependent; in its protonated (acidic) form, it is less polar, while in its deprotonated (salt) form, it becomes much more polar and water-soluble.[1]

  • Pyrazole Ring: This N-heterocyclic ring is aromatic and can act as both a hydrogen bond donor and acceptor.[2] It contributes to the compound's moderate polarity.

  • Methyl Groups (-CH₃) & Bromine (-Br): These groups increase the lipophilicity (hydrophobicity) of the molecule, which favors solubility in less polar organic solvents.

This combination of a polar, acidic head and a more lipophilic core means that a single "perfect" solvent is unlikely; often, a strategic approach is required.

PropertyValueSource
CAS Number 921764-37-6[3]
Molecular Formula C₆H₇BrN₂O₂[4]
Molecular Weight 219.04 g/mol
Predicted XlogP 1.5[4]
Appearance Powder
Section 2: Frequently Asked Questions (FAQs) - Quick Solutions

Q1: What are the best starting solvents for dissolving 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid?

A1: Based on its structure and the general behavior of pyrazole derivatives, polar aprotic solvents are the best starting point.[5] We recommend screening in the following order:

  • Dimethyl Sulfoxide (DMSO): Often the most effective solvent for challenging compounds.[5][6]

  • Dimethylformamide (DMF): Similar to DMSO and an excellent alternative.[5]

  • Acetonitrile (ACN)

  • Acetone

Polar protic solvents like Methanol and Ethanol can also be effective and should be included in your initial screen.[5][6]

Q2: My compound isn't dissolving even in DMSO. What is my next step?

A2: If solubility is limited in a powerful solvent like DMSO at room temperature, the issue may be the rate of dissolution or kinetic solubility. The next steps involve applying energy or using a co-solvent system. First, try gentle heating (e.g., 40-50°C) and sonication to increase the dissolution rate.[6] If it still fails to dissolve or precipitates upon cooling, you should proceed to the co-solvent or pH modification strategies outlined in Section 3.

Q3: I dissolved the compound with heat, but it precipitated upon cooling. How can I prevent this?

A3: This indicates that you created a supersaturated solution that is not stable at room temperature. To prevent this, you can either maintain the elevated temperature (if your experiment allows) or add a co-solvent in which the compound is highly soluble to stabilize the solution as it cools.[5] This creates a more robust solvent system that can hold more solute at lower temperatures.

Q4: Can I use pH adjustment to improve solubility in organic solvents?

A4: Yes, this is an advanced but highly effective technique. The carboxylic acid group can be deprotonated to form a salt, which is often significantly more soluble.[1] Instead of an aqueous base, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added dropwise to your organic solvent suspension. This in-situ salt formation can dramatically improve solubility. Use this method cautiously, as the presence of a base may affect your downstream reaction or assay.

Q5: What is a co-solvent, and how does it work?

A5: A co-solvent is a water-miscible organic solvent used to increase the solubility of a compound in a primary solvent system.[7] Co-solvents work by reducing the overall polarity of the solvent system, effectively making it more "hospitable" to your moderately polar compound.[7] For example, adding DMSO to water or ethanol can create a binary mixture with a much higher capacity to dissolve compounds than either solvent alone.[8]

Section 3: A Systematic Troubleshooting Guide

Follow this workflow when you encounter solubility issues. This logical progression moves from the simplest to the most complex solutions, saving time and resources.

G cluster_0 cluster_1 Level 1: Physical Intervention cluster_2 Level 2: Solvent System Modification cluster_3 Level 3: Chemical Intervention cluster_4 start Start: Compound Fails to Dissolve in Chosen Solvent phys_aids 1. Apply Physical Aids: - Agitation (Vortex/Stir) - Gentle Warming (40-50°C) - Sonication start->phys_aids check1 Check for Dissolution phys_aids->check1 cosolvent 2. Use a Co-Solvent System: - Screen DMSO, DMF, or NMP - Create Binary/Ternary Mixtures (e.g., Ethanol/DMSO) check1->cosolvent No success Success: Clear, Stable Solution check1->success Yes check2 Check for Dissolution cosolvent->check2 ph_mod 3. pH Modification (Salt Formation): - Add organic base (e.g., TEA, DIPEA) - Monitor for dissolution - Caution: May affect downstream steps check2->ph_mod No check2->success Yes check3 Check for Dissolution ph_mod->check3 check3->success Yes failure Issue Persists: - Re-evaluate concentration - Consider derivatization (e.g., ester) - Determine equilibrium solubility check3->failure No

Caption: A step-by-step workflow for troubleshooting solubility.

Principle of Co-Solvency

Co-solvency is a powerful technique that works by altering the dielectric constant of the bulk solvent to better match the solute. A co-solvent can disrupt the self-association of the primary solvent (like the strong hydrogen-bonding network in water or alcohols), creating pockets that are more favorable for solvating the solute.

G cluster_0 Resulting Solvent System compound 5-Bromo-1,4-dimethyl-1H- pyrazole-3-carboxylic acid (Moderately Polar/Lipophilic) solvent1 Primary Solvent (e.g., Ethanol - Polar Protic) compound->solvent1 Poor Interaction (Lipophilic parts repelled) solvent2 Co-Solvent (e.g., DMSO - Polar Aprotic) compound->solvent2 Good Interaction (Aprotic nature favors solute) mixture Solvent Mixture (Intermediate Polarity & Reduced H-Bonding) compound->mixture Improved Interaction solvent1->mixture Forms Bulk solvent2->mixture Modifies Polarity

Caption: How a co-solvent improves solubility.

Section 4: Detailed Experimental Protocols

These protocols provide a standardized framework for investigating and solving solubility issues. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

Protocol 1: Systematic Solvent Screening

Objective: To identify the most effective single organic solvent for dissolution at room temperature.

Materials:

  • 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

  • Vials (e.g., 2 mL glass vials)

  • Magnetic stir plate and stir bars (optional)

  • Vortex mixer

  • Solvents: DMSO, DMF, Acetonitrile, Methanol, Ethanol, Acetone, Dichloromethane (DCM)

Procedure:

  • Accurately weigh 5 mg of the compound into seven separate vials.

  • To the first vial, add the first solvent (e.g., DMSO) dropwise up to 1 mL while agitating (vortexing or stirring).

  • Observe for dissolution. If the solid dissolves completely, note the approximate volume of solvent used. This gives a rough estimate of solubility (e.g., >5 mg/mL).

  • If the solid does not dissolve after adding 1 mL, continue to agitate for 30 minutes at room temperature.

  • Record your observation as "Insoluble," "Partially Soluble," or "Soluble."

  • Repeat steps 2-5 for each of the other solvents.

  • Compare the results to identify the most promising solvents to use as a primary solvent or as a co-solvent.

Protocol 2: A Practical Guide to Co-Solvent Screening

Objective: To find an effective binary solvent system for a compound that is poorly soluble in a single primary solvent.

Materials:

  • Compound and vials

  • Primary solvent identified as potentially useful but insufficient (e.g., Ethanol)

  • Strong co-solvent identified from Protocol 1 (e.g., DMSO)

  • Pipettes

Procedure:

  • Weigh 10 mg of the compound into three separate vials.

  • To each vial, add 1 mL of the primary solvent (Ethanol). The compound should remain in suspension.

  • Vial 1 (10% Co-solvent): Add 100 µL of the strong co-solvent (DMSO). Vortex/stir vigorously for 15 minutes. Observe for dissolution.

  • Vial 2 (25% Co-solvent): Add 250 µL of the strong co-solvent (DMSO). Vortex/stir vigorously for 15 minutes. Observe for dissolution.

  • Vial 3 (50% Co-solvent): Add 500 µL of the strong co-solvent (DMSO). Vortex/stir vigorously for 15 minutes. Observe for dissolution.

  • Analysis: Identify the minimum percentage of co-solvent required to achieve a clear, stable solution. This becomes your new optimized solvent system for preparing stock solutions. This method helps to minimize the use of aggressive solvents like DMSO, which can sometimes interfere with biological assays.[7][8]

Section 5: Safety & Handling

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid should be handled with care in a well-ventilated area or fume hood.

  • Hazards: May cause skin, eye, and respiratory irritation.[10]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry place with the container tightly sealed. The compound may be moisture-sensitive.[10]

Always consult the material safety data sheet (MSDS) provided by your supplier for complete safety information.

References
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • PubChem. (n.d.). 5-bromo-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information.
  • Al-Mughaid, H., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • BenchChem Technical Support Team. (2025). Improving solubility of pyrazole derivatives for reaction. BenchChem.
  • BenchChem. (n.d.). Troubleshooting poor solubility of furan-based dicarboxylic acids.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Georgikopoulou, K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • BenchChem. (n.d.). Managing poor solubility and instability issues in reactions.
  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Safety Data Sheet. (n.d.). 5 - SAFETY DATA SHEET.
  • PubChemLite. (n.d.). 5-bromo-1,4-dimethyl-1h-pyrazole-3-carboxylic acid.
  • BLDpharm. (n.d.). 921764-37-6|5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid.
  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • Sigma-Aldrich. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET.
  • MSDS of 5-Bromo-3-methyl-1H-pyrazole. (n.d.).

Sources

Optimization

Technical Support Center: Preventing Debromination of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid During Catalysis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering unwanted protodehalogenation (debromination) when utilizing 5-Br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering unwanted protodehalogenation (debromination) when utilizing 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 921764-37-6) in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira couplings).

Section 1: Mechanistic Insights – The Causality of Debromination

Understanding the root cause is the first step in troubleshooting. In palladium-catalyzed cross-coupling reactions, unwanted debromination (hydrodehalogenation) typically arises from the formation of a transient palladium-hydride (Pd-H) intermediate ()[1].

For 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid , the risk of debromination is severely elevated due to two structural factors:

  • Steric Hindrance: The bromine atom at the C5 position is flanked by the N1-methyl and C4-methyl groups. This steric crowding impedes the transmetalation step of the catalytic cycle. When the desired pathway is kinetically bottlenecked, competing side reactions dominate.

  • Internal Proton Source: The free carboxylic acid moiety at C3 can act as an endogenous proton source. If not fully neutralized, it facilitates the formation of the Pd-H species alongside external hydride sources introduced via protic solvents or trace water ()[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Trans Transmetalation (Ar'-M) ArPdBr->Trans Path A (Desired) Hydride Hydride Source (Base/Solvent/COOH) ArPdBr->Hydride Path B (Undesired) ArPdAr Ar-Pd(II)-Ar' Trans->ArPdAr RedElim1 Reductive Elimination ArPdAr->RedElim1 RedElim1->Pd0 Product Cross-Coupled Product (Desired) RedElim1->Product ArPdH Ar-Pd(II)-H Intermediate Hydride->ArPdH Beta-hydride elimination RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd0 Debrom Ar-H (Debrominated Byproduct) RedElim2->Debrom

Caption: Competing pathways in Pd-catalysis: Cross-coupling vs. Protodehalogenation.

Section 2: System Optimization & Troubleshooting Guide

To establish a self-validating system where the desired cross-coupling outcompetes debromination, you must systematically control the reaction environment.

Workflow Start Debromination Detected CheckSolvent 1. Check Solvent: Switch to Aprotic (e.g., Dioxane) Start->CheckSolvent CheckBase 2. Check Base: Use >= 3.0 eq Anhydrous K3PO4 CheckSolvent->CheckBase CheckLigand 3. Check Ligand: Use Bulky Phosphines (e.g., SPhos) CheckBase->CheckLigand CheckTemp 4. Lower Temperature: Reduce by 10-20 °C CheckLigand->CheckTemp Success Optimized Yield Minimal Ar-H CheckTemp->Success

Caption: Step-by-step troubleshooting workflow to mitigate debromination.

Ligand Architecture (Kinetic Control)
  • The Causality: The choice of ligand dictates the relative rates of transmetalation and reductive elimination versus ligand exchange and Beta-hydride elimination.

  • The Fix: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the desired oxidative addition and reductive elimination steps, effectively outcompeting the hydrodehalogenation pathway even in the presence of the C5 steric hindrance ()[2].

Solvent and Base Selection (Hydride Source Elimination)
  • The Causality: Protic solvents (like ethanol or isopropanol) are classic culprits, as their alkoxides can coordinate to Pd(II) and undergo Beta-hydride elimination to yield a Pd-H species. Furthermore, because the substrate contains a carboxylic acid, insufficient base leaves an internal proton source active.

  • The Fix: Switch to strictly aprotic, degassed solvents such as 1,4-Dioxane or Toluene ()[3]. Use a mild, anhydrous base like K₃PO₄ or Cs₂CO₃. Crucially, use at least 3.0 equivalents of base to ensure complete deprotonation of the carboxylic acid alongside the coupling requirement.

Temperature Modulation (Thermodynamic Control)
  • The Causality: High thermal energy disproportionately accelerates side reactions, including the formation of the Pd-H intermediate and subsequent reductive elimination to the debrominated arene[1].

  • The Fix: Lower the reaction temperature. If your standard protocol runs at 100 °C, reduce it to 70–80 °C and monitor via LC-MS[3].

Section 3: Quantitative Condition Screening

The following table summarizes the causal impact of different reaction parameters on the ratio of desired cross-coupled product to the debrominated byproduct (1,4-dimethyl-1H-pyrazole-3-carboxylic acid) during a standard Suzuki-Miyaura coupling.

Solvent SystemBase (Equiv.)Catalyst / LigandTemp (°C)Desired Product (%)Debrominated Byproduct (%)
EtOH / H₂ONa₂CO₃ (2.0)Pd(PPh₃)₄9035%55%
DMFK₂CO₃ (2.0)Pd(dppf)Cl₂10050%30%
1,4-DioxaneK₃PO₄ (3.0)Pd₂(dba)₃ / SPhos8088%< 5%
TolueneCs₂CO₃ (3.0)Pd(OAc)₂ / XPhos7092%< 2%

Data represents generalized optimization trajectories for sterically hindered brominated pyrazole-carboxylic acids.

Section 4: Optimized Experimental Protocol

Self-Validating Suzuki-Miyaura Coupling of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Objective: Achieve >90% conversion to the cross-coupled product while restricting debromination to <5%.

Materials:

  • 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (8 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv - Critical for neutralizing the COOH group)

  • Anhydrous, degassed 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a stream of ultra-pure Argon.

  • Reagent Loading: Add 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, the arylboronic acid, and finely ground anhydrous K₃PO₄ to the flask.

  • Catalyst Addition: Inside an argon-filled glovebox (or using strict Schlenk technique), add Pd₂(dba)₃ and SPhos.

  • Atmosphere Exchange: Seal the flask, evacuate, and backfill with Argon (repeat 3 times) to ensure a rigorously oxygen-free environment.

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane via syringe. The concentration should be maintained around 0.1 M to 0.2 M.

  • Reaction Execution: Heat the mixture to 75 °C with vigorous stirring. Causality note: Vigorous stirring is essential due to the heterogeneous nature of K₃PO₄ in dioxane; poor mixing will lead to localized protonation and subsequent debromination.

  • Self-Validating Monitoring: Sample the reaction at 2 hours, 4 hours, and 8 hours. Quench the aliquot in water/MeCN and analyze via LC-MS. Look for the mass of the debrominated species (M-Br+H). If debromination exceeds 5% at the 2-hour mark, halt the reaction, verify base stoichiometry, and ensure the solvent is strictly anhydrous before restarting.

  • Work-up: Upon completion, cool to room temperature. Acidify the aqueous layer carefully with 1M HCl to pH 3-4 to protonate the carboxylic acid product, then extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate in vacuo[2].

Section 5: Frequently Asked Questions (FAQs)

Q1: I am already using an aprotic solvent and SPhos, but I still see 20% debromination. What is the likely cause? A1: The most probable cause is residual moisture or insufficient base. Because 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid contains an acidic proton, it must be fully deprotonated. Ensure your K₃PO₄ is strictly anhydrous (oven-dried) and that you are using at least 3.0 equivalents. Trace water can also act as a hydride source[1].

Q2: Can I protect the carboxylic acid group to prevent it from acting as a proton source? A2: Yes. Esterification (e.g., forming a methyl or benzyl ester) prior to the cross-coupling reaction eliminates the acidic proton, significantly reducing the risk of protodehalogenation. The ester can be hydrolyzed back to the carboxylic acid post-coupling.

Q3: Why is Pd₂(dba)₃/SPhos preferred over standard Pd(PPh₃)₄? A3: Pd(PPh₃)₄ is prone to slower oxidative addition and transmetalation rates with electron-rich or sterically hindered aryl bromides. This sluggishness provides more time for the competing hydrodehalogenation pathway to occur. SPhos creates a highly active, electron-rich Pd center that accelerates the desired catalytic cycle, overcoming the steric hindrance of the C4 and N1 methyl groups[2].

Q4: Does the position of the bromine on the pyrazole ring affect the rate of debromination? A4: Yes. The C5 position on the pyrazole ring is highly activated but also sterically influenced by the adjacent N-methyl group (at position 1) and the methyl group at position 4. This steric crowding can slow down transmetalation, inadvertently giving the unimolecular debromination pathway a kinetic advantage if the ligand is not properly optimized.

References

Sources

Troubleshooting

Best purification and column chromatography methods for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid scale-up

Overview Welcome to the Process Chemistry Support Center. Scaling up the purification of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid presents unique chromatographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Process Chemistry Support Center. Scaling up the purification of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid presents unique chromatographic challenges. The presence of the polar, acidic carboxyl group alongside the pyrazole nitrogen often leads to severe peak tailing, poor resolution from regioisomers, and column overloading. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity yields at the multigram to kilogram scale.

Workflow Decision Matrix

PurificationWorkflow Crude Crude Reaction Mixture 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid AcidBase Acid-Base Extraction (Aqueous NaOH -> Wash -> Acidify to pH 2) Crude->AcidBase PurityCheck Purity > 95%? AcidBase->PurityCheck Pure Final Product (Ready for downstream) PurityCheck->Pure Yes ChromaDecision Chromatography Required Select Phase PurityCheck->ChromaDecision No (Isomers remain) NP Normal Phase (Silica) + 1% AcOH/FA Modifier ChromaDecision->NP Lipophilic impurities RP Reverse Phase (C18) + 0.1% TFA/FA Modifier ChromaDecision->RP Polar impurities DryLoad Dry Loading on Silica/Celite (Evaporate strong solvents) NP->DryLoad RP->DryLoad If using DMF/DMSO DryLoad->Pure Elute & Concentrate

Figure 1: Scale-up purification decision tree for pyrazole-3-carboxylic acid derivatives.

Frequently Asked Questions & Troubleshooting

Q1: Why does my product streak and tail severely on standard silica gel during normal-phase flash chromatography?

The Causality: Peak tailing in carboxylic acids is a result of mixed retention mechanisms . On bare silica gel, the stationary phase contains weakly acidic silanol groups (Si-OH). The highly polar carboxylic acid moiety of 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid acts as both a hydrogen-bond donor and acceptor. Instead of smoothly partitioning between the mobile and stationary phases, the acid strongly adsorbs to active silanol sites via secondary hydrogen bonding or ionic interactions [2]. This causes the bulk of the compound to elute normally (the peak front), while strongly interacting molecules lag behind, creating a long, asymmetrical trailing edge [3].

The Solution: You must unify the retention mechanism by modifying the microenvironment of the column. Adding a volatile acidic modifier (such as 1% Acetic Acid or Formic Acid) to your mobile phase lowers the pH. This serves a dual purpose: it forces the pyrazole-carboxylic acid into its fully protonated, neutral state (minimizing ionization) and suppresses the ionization of the silica silanols, thereby neutralizing secondary interactions [1].

Q2: What are the best mobile phase modifiers for scaling up this purification, and how do I choose?

When selecting a modifier, volatility is critical because the final step involves concentrating the fractions to recover the solid product. Non-volatile buffers will contaminate your final API.

Table 1: Recommended Mobile Phase Modifiers for Pyrazole-Carboxylic Acids

ModifierConcentrationPhase CompatibilityVolatility / RemovalBest Use Case
Acetic Acid (AcOH) 1.0% (v/v)Normal Phase (Silica)High (Evaporates easily under vacuum)Standard NP flash chromatography; excellent for suppressing silanols.
Formic Acid (FA) 0.1% - 1.0% (v/v)Normal & Reverse PhaseVery High (Requires good cold trap)LC-MS guided purification; highly volatile.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Reverse Phase (C18)Moderate (Can form residual salts)RP-HPLC scale-up; provides sharpest peaks for basic pyrazole nitrogens.
Q3: My crude reaction mixture is only soluble in strong polar solvents like DMF or DMSO. How do I load this onto a kilogram-scale flash column without ruining the separation?

The Causality: If you liquid-load a crude mixture dissolved in a strong solvent (like DMSO or DMF) onto a normal-phase column, the strong solvent acts as a localized mobile phase with extremely high elution strength. It drags the analyte down the column before the actual mobile phase can establish an equilibrium, leading to severe band broadening, peak distortion, and loss of resolution [1].

The Solution (Self-Validating Dry Loading Protocol): To decouple the sample solvent from the chromatographic separation, use the Dry Loading technique. This protocol ensures the sample is evenly distributed at the head of the column.

Step-by-Step Methodology: Dry Loading for Scale-Up

  • Dissolution: Dissolve the crude 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid in the minimum required volume of a volatile solvent (e.g., THF or Methanol). If DMSO must be used, keep the volume strictly below 5% of the column volume.

  • Adsorbent Addition: Add deactivated silica gel or Celite to the solution. Ratio: Use 1.5 to 2.0 grams of adsorbent per gram of crude material.

  • Evaporation: Transfer the mixture to a rotary evaporator. Evaporate the solvent under reduced pressure (40°C) until the mixture becomes a free-flowing, dry powder.

    • Validation Check: If the powder clumps or sticks to the flask wall, residual solvent remains. Continue drying or add 10% more silica and re-evaporate.

  • Packing: Pour the dry powder into an empty solid-load cartridge. Compress it gently with a frit to eliminate dead volume.

  • Elution: Attach the cartridge in-line ahead of the main purification column and commence elution.

Q4: When should I abandon Normal-Phase (Silica) and switch to Reverse-Phase (C18) chromatography?

While normal-phase chromatography is cheaper for scale-up, Reverse-Phase (RP) chromatography becomes necessary when dealing with highly polar, water-soluble impurities or when separating closely related regioisomers (e.g., 3-bromo vs. 5-bromo isomers) that co-elute on silica. Because the pyrazole-3-carboxylic acid is ionizable, RP-C18 with a buffered mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) offers superior partitioning kinetics [4]. Switch to RP if your normal-phase method yields <90% purity after optimization.

Q5: Can I avoid chromatography entirely for multigram scale-up?

Yes. For carboxylic acids, Acid-Base Extraction (Precipitation) should always be your first line of defense before resorting to chromatography. It is highly scalable, cost-effective, and often yields >95% purity by removing neutral and basic organic impurities.

Step-by-Step Methodology: Acid-Base Polish Protocol

  • Alkaline Dissolution: Suspend the crude mixture in Ethyl Acetate (EtOAc) and add 1.0 M aqueous NaOH (or NaHCO₃) until the aqueous phase reaches pH 9-10.

    • Causality: The carboxylic acid deprotonates to form a highly water-soluble sodium carboxylate salt. Neutral impurities (like unreacted dimethylpyrazole or brominating agents) remain in the EtOAc.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer. Wash the aqueous layer with one additional volume of fresh EtOAc to ensure all lipophilic impurities are removed. Discard the organic layers.

  • Acidification: Place the aqueous layer in an ice bath (to control the exotherm). Slowly add 1.0 M HCl dropwise with vigorous stirring until the pH reaches 2.0 - 2.5.

    • Causality: The carboxylate is reprotonated. Because 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid has limited solubility in cold acidic water, it will crash out of solution as a white/off-white precipitate.

  • Filtration & Drying: Filter the precipitate through a Buchner funnel. Wash the filter cake with ice-cold water to remove residual NaCl. Dry under high vacuum at 45°C to a constant weight.

    • Validation Check: Test the pH of the final water wash; it should be neutral (~pH 6-7). If it is acidic, continue washing to prevent acid-catalyzed degradation during drying.

References

  • Biotage.
  • ALWSCI.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Phenomenex Blog.
  • Biotage.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a corner...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing detailed information about the molecular framework of a compound. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole of interest in medicinal and agrochemical research.

Currently, experimental NMR data for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is not publicly available. This guide, therefore, provides a comprehensive, predicted spectral analysis based on established NMR principles and comparison with a constitutional isomer, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. This comparative approach will empower researchers to distinguish between these closely related structures and provides a robust framework for the analysis of similar pyrazole derivatives.

Molecular Structure and Predicted NMR Environments

The structure of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid features a pyrazole ring with several key substituents that influence the electronic environment of its constituent atoms, and thus their NMR chemical shifts. The key structural features are:

  • A five-membered pyrazole ring.

  • A bromine atom at position 5.

  • A methyl group attached to the nitrogen at position 1 (N-CH₃).

  • A methyl group at position 4 (C-CH₃).

  • A carboxylic acid group at position 3.

These features give rise to three distinct proton environments and six unique carbon environments, as illustrated below.

Figure 1. Structure of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid with labeled unique proton and carbon environments.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid. These predictions are based on the analysis of substituent effects on the pyrazole ring system.

Table 1: Predicted ¹H NMR Data for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (in DMSO-d₆)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H_A~ 3.8Singlet3HN-CH₃
H_B~ 2.2Singlet3HC-CH₃
H_C~ 13.0Broad Singlet1HCOOH

Table 2: Predicted ¹³C NMR Data for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (in DMSO-d₆)

SignalPredicted Chemical Shift (δ, ppm)Assignment
C1~ 162C=O
C2~ 145C3
C3~ 138C5
C4~ 115C4
C5~ 38N-CH₃
C6~ 12C-CH₃

Rationale for Predicted Chemical Shifts

  • ¹H NMR:

    • N-CH₃ (H_A): The methyl group on the nitrogen is expected to be deshielded due to the electronegativity of the nitrogen atom and the aromaticity of the pyrazole ring, leading to a predicted chemical shift around 3.8 ppm.

    • C-CH₃ (H_B): The methyl group on the pyrazole ring at position 4 is predicted to have a chemical shift around 2.2 ppm.

    • COOH (H_C): The carboxylic acid proton is expected to be highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically around 13.0 ppm in DMSO-d₆.

  • ¹³C NMR:

    • C=O (C1): The carbonyl carbon of the carboxylic acid is expected at the most downfield position, around 162 ppm.

    • C3 and C5 (C2, C3): The carbon atoms of the pyrazole ring attached to the carboxylic acid and bromine, respectively, will be significantly deshielded. C3 is predicted around 145 ppm and the bromine-bearing C5 around 138 ppm.

    • C4 (C4): The carbon atom at position 4, substituted with a methyl group, is predicted to be the most upfield of the ring carbons, around 115 ppm.

    • N-CH₃ and C-CH₃ (C5, C6): The methyl carbons are expected in the upfield region of the spectrum, with the N-methyl carbon around 38 ppm and the C-methyl carbon around 12 ppm.

Comparative Analysis: Distinguishing Isomers through NMR

To highlight the utility of NMR in distinguishing between closely related structures, we present a comparative analysis with the constitutional isomer, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. The key difference lies in the positions of the bromine atom and a methyl group.

Table 3: Predicted ¹H and ¹³C NMR Data Comparison

Compound ¹H NMR Predicted Shifts (ppm) ¹³C NMR Predicted Shifts (ppm)
5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid N-CH₃: ~3.8 (s, 3H)C-CH₃: ~2.2 (s, 3H)COOH: ~13.0 (br s, 1H)C=O: ~162C3: ~145C5: ~138C4: ~115N-CH₃: ~38C-CH₃: ~12
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid N-CH₃: ~3.9 (s, 3H)C-CH₃: ~2.4 (s, 3H)COOH: ~13.2 (br s, 1H)C=O: ~160C5: ~148C3: ~142C4: ~108N-CH₃: ~39C-CH₃: ~14

The subtle yet distinct differences in the predicted chemical shifts, particularly for the ring carbons and the methyl groups, would allow for the unambiguous identification of each isomer.

A Practical Guide to NMR Prediction and Data Acquisition

For researchers seeking to perform their own spectral predictions or acquire experimental data, the following workflows are recommended.

Workflow for NMR Prediction

A variety of software packages and online tools can be used to predict NMR spectra. These tools often utilize large databases of known spectra and employ algorithms to calculate chemical shifts based on molecular structure.[1][2][3]

cluster_0 NMR Prediction Workflow A 1. Draw Structure (e.g., in ChemDraw or MarvinSketch) B 2. Select Prediction Tool (e.g., NMRdb, Mnova, ACD/Labs) A->B C 3. Input Structure (SMILES or MOL file) B->C D 4. Set Parameters (Solvent, Frequency) C->D E 5. Run Prediction D->E F 6. Analyze Predicted Spectrum E->F

Figure 2. A generalized workflow for predicting NMR spectra using computational tools.

Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality experimental data, the following protocol is advised.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid.
  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical, and DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.
  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

2. Instrument Setup and ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  • Set the appropriate spectral width (e.g., -2 to 16 ppm).
  • Use a standard 90° pulse sequence.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
  • Process the data by applying a Fourier transform, phase correction, and baseline correction.
  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

3. Instrument Setup and ¹³C NMR Acquisition:

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
  • Set the appropriate spectral width (e.g., -10 to 200 ppm).
  • Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is less sensitive (typically several hundred to several thousand scans).
  • Process the data similarly to the ¹H spectrum.

Conclusion

While experimental NMR data for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid remains to be reported in the public domain, this guide provides a robust, predicted spectral analysis. By understanding the expected chemical shifts and multiplicities, and by comparing these with a closely related isomer, researchers are better equipped to characterize this molecule and other similar pyrazole derivatives. The provided workflows for spectral prediction and experimental data acquisition serve as a practical resource for chemists in their research endeavors.

References

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional. RSC.
  • nmrshiftdb2. (2025, September 7). nmrshiftdb2 - open nmr database on the web.
  • CAS. (n.d.). NMR Database for Faster Structural Data.
  • Elguero, J., et al. (n.d.). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
  • Mestrelab Research. (2026, March 11). Download NMR Predict.
  • ChemAxon. (n.d.). NMR Predictor - Documentation. Chemaxon Docs.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
  • Amerigo Scientific. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
  • PubChem. (n.d.). 4-bromo-1,3-dimethyl-1h-pyrazole-5-carboxylic acid. PubChemLite.

Sources

Comparative

Comparing reactivity of 5-bromo vs 4-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Comparative Reactivity Guide: 5-Bromo vs. 4-Bromo Pyrazole-3-Carboxylic Acid Scaffolds Note on Chemical Nomenclature & Structural Integrity: As a Senior Application Scientist, it is critical to first address a structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 5-Bromo vs. 4-Bromo Pyrazole-3-Carboxylic Acid Scaffolds

Note on Chemical Nomenclature & Structural Integrity: As a Senior Application Scientist, it is critical to first address a structural impossibility in the prompt's nomenclature. A true aromatic 1H-pyrazole ring cannot simultaneously accommodate a methyl group and a bromine atom at the C4 position. Therefore, to provide a scientifically sound and field-applicable comparison, this guide evaluates the reactivity of the commercially and synthetically relevant isomers: 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid and 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid [1][2].

Electronic Landscape & Mechanistic Principles

The pyrazole ring is a unique heterocycle characterized by a highly polarized π-system, driven by the presence of a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The regiochemistry of the bromine atom fundamentally dictates the synthetic utility of the scaffold[3].

  • The C4 Position (π-Excessive): The C4 carbon is the most electron-rich position on the pyrazole ring. A bromine atom at C4 forms a highly stable, unpolarized C-Br bond. This position strongly resists nucleophilic attack and undergoes sluggish oxidative addition with transition metals[4].

  • The C5 Position (π-Deficient): The C5 carbon is inherently electron-deficient due to the inductive electron-withdrawing effect of the adjacent N1 atom. In our specific scaffolds, the electron-withdrawing 3-carboxylic acid further depletes electron density across the ring. This significantly weakens the C5-Br bond, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and rapid palladium insertion[3][5].

G Substrate Pyrazole-3-Carboxylic Acid Scaffold C4 C4 Position (π-Excessive) Substrate->C4 High e- density C5 C5 Position (π-Deficient) Substrate->C5 Low e- density C4_React Stable C-Br Bond Resists SNAr Slow Pd(0) Insertion C4->C4_React C5_React Weakened C-Br Bond Prone to SNAr Fast Pd(0) Insertion C5->C5_React

Electronic distribution and reactivity hotspots of the pyrazole scaffold.

Comparative Reactivity Profiles

A. Nucleophilic Aromatic Substitution (SNAr)

The 5-bromo-1,4-dimethyl isomer is an excellent substrate for SNAr. The adjacent nitrogen atom stabilizes the incoming negative charge (Meisenheimer complex), allowing for direct displacement of the bromide by amines, alkoxides, or thiolates[3][5]. Conversely, the 4-bromo-1,5-dimethyl isomer is virtually inert to SNAr. Attempting to force the reaction at C4 typically results in starting material recovery or complete scaffold degradation under extreme thermal conditions.

B. Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step is often the oxidative addition of Pd(0) into the C-Br bond.

  • 5-Bromo: Undergoes rapid oxidative addition. Standard, inexpensive ligands like PPh3 or dppf are entirely sufficient to achieve high yields[4].

  • 4-Bromo: The electron-rich nature of C4 makes the C-Br bond resistant to oxidative addition. Successful cross-coupling requires electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as Amphos or XPhos) to force the palladium catalyst into the unreactive bond[4].

G cluster_0 5-Bromo Isomer Workflow cluster_1 4-Bromo Isomer Workflow Start Bromopyrazole Substrate Pd1 Pd(PPh3)4 / K2CO3 Standard Conditions Start->Pd1 If 5-Bromo Pd2 Pd(OAc)2 + Amphos Harsh Conditions Start->Pd2 If 4-Bromo Prod1 C5-Arylated Product High Yield (>85%) Pd1->Prod1 Prod2 C4-Arylated Product Moderate Yield (50-70%) Pd2->Prod2

Site-selective cross-coupling workflows for 4-bromo and 5-bromo pyrazoles.

C. Metal-Halogen Exchange

Both scaffolds are amenable to metal-halogen exchange using n-BuLi or i-PrMgCl[6]. However, the 5-lithiopyrazole intermediate generated from the 5-bromo isomer is highly unstable and prone to ring fragmentation if temperatures rise above -78 °C. The 4-metalated pyrazole is significantly more stable, allowing for electrophilic trapping at slightly warmer temperatures (-40 °C)[6].

Quantitative Data Comparison

Reactivity Parameter5-Bromo-1,4-dimethyl Isomer4-Bromo-1,5-dimethyl Isomer
Electronic Nature π-Deficient (Electrophilic)π-Excessive (Nucleophilic)
SNAr Susceptibility High (Yields typically >80%)Negligible (No reaction)
Pd(0) Oxidative Addition Fast (Standard ligands suffice)Slow (Requires Amphos/XPhos)
Metal-Halogen Exchange Extremely Fast (Prone to fragmentation)Moderate (Stable metalated intermediate)
C-Br Bond Strength WeakerStronger

Self-Validating Experimental Protocols

Protocol 1: SNAr Amination of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Causality: The electron-withdrawing carboxylic acid at C3 and the adjacent N1 atom sufficiently lower the LUMO of the pyrazole ring, allowing a secondary amine to attack the C5 position[5].

  • Setup: In a sealed tube, dissolve 1.0 mmol of 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid in 3 mL of anhydrous DMF.

  • Reagents: Add 3.0 mmol of morpholine and 2.0 mmol of K2CO3 (to neutralize the generated HBr).

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Validation (LC-MS): Sample the reaction. The starting material possesses a distinct isotopic pattern (M and M+2 peaks of equal intensity due to 79Br and 81Br). A successful reaction is validated by the disappearance of this brominated isotopic signature and the emergence of the [M+H]+ mass corresponding to the aminated product.

  • Workup: Cool to room temperature, dilute with 10 mL of water, and acidify to pH 4 using 1M HCl to precipitate the product. Filter and dry under vacuum.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Causality: Because the C4 position is electron-rich, the C-Br bond resists oxidative addition. Amphos is utilized as a highly electron-rich, sterically demanding ligand to accelerate the oxidative addition of Pd(0) into the unreactive C4-Br bond[4].

  • Setup: In an oven-dried Schlenk flask under argon, combine 1.0 mmol of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 1.5 mmol of phenylboronic acid.

  • Catalyst & Base: Add 5 mol% Pd(OAc)2, 10 mol% Amphos ligand, and 3.0 mmol of K3PO4.

  • Solvent: Add 5 mL of degassed 1,4-Dioxane/H2O (4:1 v/v).

  • Reaction: Heat to 100 °C for 18 hours.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc). The cross-coupled product will exhibit a new, highly fluorescent spot under 254 nm UV light due to the extended conjugation of the biaryl system, validating the efficiency of the Amphos ligand.

  • Workup: Filter the mixture through a pad of Celite, acidify the aqueous layer, extract with EtOAc (3 x 15 mL), dry over Na2SO4, and purify via flash chromatography.

Sources

Validation

Mass spectrometry (LC-MS) fragmentation pattern of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Title: Analytical Profiling and LC-MS Fragmentation Dynamics of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Profiling and LC-MS Fragmentation Dynamics of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction: The Analytical Imperative

In modern fragment-based drug discovery, pyrazole carboxylic acids serve as critical pharmacophores. They are frequently utilized as core scaffolds in the development of Kelch-like ECH-Associated Protein 1 (KEAP1) inhibitors and carbonic anhydrase modulators [1][2]. Among these, 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 921764-37-6) stands out due to its halogenated substitution, which not only enhances target binding affinity but also provides a distinct analytical advantage during Liquid Chromatography-Mass Spectrometry (LC-MS) characterization.

This guide provides an in-depth, comparative analysis of the LC-MS/MS fragmentation behavior of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid against its non-brominated and chlorinated alternatives. By understanding the causality behind its ionization and fragmentation, researchers can optimize Multiple Reaction Monitoring (MRM) transitions for trace-level quantification in complex biological matrices.

Mechanistic Fragmentation Profiling (The "Why")

Ionization Causality

While pyrazoles can ionize in both positive and negative Electrospray Ionization (ESI) modes, the presence of the C3-carboxylic acid group makes ESI negative mode (ESI-) the optimal choice. The highly acidic carboxyl proton is readily abstracted, yielding a stable carboxylate anion [M−H]− . This provides a 10- to 50-fold signal enhancement over ESI(+), where the electron-withdrawing bromine atom at C5 slightly destabilizes protonation at the pyrazole nitrogens.

The Isotopic Tracer Advantage

Bromine possesses two stable isotopes, 79Br and 81Br , which occur in a nearly 1:1 natural abundance ratio. Consequently, the intact precursor ion presents as a distinct doublet at m/z 216.96 and 218.96 . This 1:1 signature acts as a built-in isotopic filter, allowing mass spectrometrists to easily distinguish the target compound and its halogenated fragments from endogenous matrix background noise.

Collision-Induced Dissociation (CID) Pathways

Upon isolation and subjection to CID, the [M−H]− precursor undergoes highly predictable, energy-dependent fragmentation [3]:

  • Facile Decarboxylation (Primary Pathway): At low collision energies (15–25 eV), the dominant neutral loss is carbon dioxide (44 Da), generating a fragment at m/z 172.97 / 174.97. This loss is driven by the resonance stabilization of the resulting carbanion across the pyrazole ring.

  • Radical Cleavage (Secondary Pathway): At elevated collision energies (35–45 eV), the decarboxylated intermediate undergoes homolytic cleavage of the C-Br bond, expelling a bromine radical (79/81 Da) to yield a highly stabilized, non-isotopic fragment at m/z 94.

  • Ring Cleavage (Minor Pathway): Expulsion of HCN (27 Da) from the pyrazole core can occur, though it is sterically hindered by the 1,4-dimethyl substitutions compared to unsubstituted pyrazoles [3].

Fragmentation M [M-H]⁻ m/z 217 / 219 (1:1) Precursor Ion F1 [M-H - CO₂]⁻ m/z 173 / 175 (1:1) Decarboxylation M->F1 - CO₂ (44 Da) CID: 15-25 eV F3 [M-H - HCN]⁻ m/z 190 / 192 Ring Cleavage M->F3 - HCN (27 Da) Minor Pathway F2 [M-H - CO₂ - Br•]⁻• m/z 94 Radical Cleavage F1->F2 - Br• (79/81 Da) CID: 35-45 eV

CID fragmentation pathways of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid in ESI(-) mode.

Comparative Performance Analysis

To objectively evaluate the analytical utility of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, we must compare it against its structural alternatives: the non-halogenated analog (1,4-Dimethyl-1H-pyrazole-3-carboxylic acid ) and the chlorinated analog (5-Chloro-1,4-dimethyl-1H-pyrazole-3-carboxylic acid ).

The table below summarizes their quantitative MS performance metrics. The brominated analog demonstrates superior diagnostic fidelity due to its 1:1 isotopic ratio, which drastically reduces false positives during automated peak integration in DMPK studies.

Feature / Metric5-Bromo Analog (Target)5-Chloro Analog (Alternative A)Des-Halogen Analog (Alternative B)
Formula C6​H7​BrN2​O2​ C6​H7​ClN2​O2​ C6​H8​N2​O2​
Precursor [M−H]− m/z 216.96 / 218.96m/z 173.01 / 175.01m/z 139.05
Isotopic Signature 1:1 ( 79Br : 81Br )3:1 ( 35Cl : 37Cl )None (Standard 13C distribution)
Primary Transition 216.96 172.97173.01 129.02139.05 95.06
Matrix Interference Very Low (Easily filtered)LowHigh (Isobaric overlap common)
Optimal CID Energy 20 eV22 eV18 eV

Self-Validating Experimental Protocol: UHPLC-Q-TOF MS

To ensure reproducibility, the following protocol describes a self-validating system for the characterization of pyrazole-3-carboxylic acids. The inclusion of a post-column infusion step ensures that matrix effects (ion suppression/enhancement) are actively monitored.

Step 1: Sample Preparation
  • Prepare a 1 mg/mL stock solution of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid in MS-grade Methanol.

  • Dilute to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile). Causality: Matching the sample diluent to the initial gradient conditions prevents peak broadening and solvent-front distortion.

Step 2: UHPLC Separation Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.05% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.05% Formic Acid.

    • Note on Additives: While formic acid slightly suppresses ESI(-) ionization, 0.05% is the optimal compromise to maintain sharp chromatographic peak shape without completely neutralizing the highly acidic C3-carboxylic acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition (Q-TOF)
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 2.5 kV (Kept relatively low to prevent in-source decarboxylation).

  • Desolvation Temperature: 350°C.

  • Data-Dependent Acquisition (DDA): Set the MS1 scan range from m/z 50–500. Trigger MS/MS on the top 3 most intense ions.

  • Collision Energy Ramp: 15 eV to 45 eV. Causality: A ramped CE ensures the capture of both the fragile decarboxylation event (low CE) and the robust radical cleavage (high CE) in a single MS/MS spectrum.

Workflow S1 Sample Prep Solvent Matching S2 UHPLC Separation C18, Gradient Elution S1->S2 S3 ESI Ionization Negative Mode (-ve) S2->S3 S4 Q-TOF MS/MS CE Ramp (15-45 eV) S3->S4 S5 Data Analysis Isotope Filtering S4->S5

Standardized UHPLC-Q-TOF MS/MS workflow for pyrazole-3-carboxylic acid derivatives.

References

  • Davies, T. G., et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." Mass Spectrometry - Future Perceptions and Applications, 2018. URL:[Link]

Comparative

FTIR spectroscopy reference peaks for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

An Application Scientist's Guide to the FTIR Spectroscopy of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid In the field of drug development and synthetic chemistry, unambiguous structural confirmation is paramount....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the FTIR Spectroscopy of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

In the field of drug development and synthetic chemistry, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive technique for identifying functional groups and verifying molecular structures. This guide provides an in-depth analysis of the expected FTIR spectral features of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, a compound of interest in medicinal chemistry.

Due to the highly specific nature of this molecule, a direct reference spectrum may not be readily available in all commercial libraries. Therefore, this guide adopts a first-principles approach, predicting the spectrum based on the vibrational modes of its constituent functional groups and comparing it to a structurally similar alternative: 1,4-dimethyl-1H-pyrazole-3-carboxylic acid. This comparative methodology allows researchers to not only identify their target compound but also to understand the spectral influence of the bromine substituent.

Predicted FTIR Reference Peaks and Comparative Analysis

The structure of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is characterized by several key functional groups: a carboxylic acid, a dimethylated pyrazole ring, and a carbon-bromine bond. Each of these contributes distinct absorption bands to the infrared spectrum.

The most informative comparison is with the non-brominated parent compound. The primary spectral differences will arise from the C-Br bond vibration and the mass effect of the bromine atom on the pyrazole ring vibrations.

Table 1: Comparative Analysis of Predicted FTIR Peaks

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid Comparative Wavenumber (cm⁻¹) for 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (Alternative) Rationale for Expected Observations
O-H StretchCarboxylic Acid~2500-3300 (very broad)~2500-3300 (very broad)This exceptionally broad band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. No significant shift is expected from the bromine substitution.
C-H StretchN-CH₃, Ring C-H~2950-3150~2950-3150Aliphatic and aromatic C-H stretches. The N-methyl groups will appear in the lower end of this range.
C=O StretchCarboxylic Acid~1680-1710~1680-1710A very strong, sharp absorption. Conjugation with the pyrazole ring may shift this to the lower end of the typical range.
C=N & C=C StretchPyrazole Ring~1500-1600~1500-1620These are characteristic ring stretching vibrations. The heavy bromine atom may slightly lower the frequency of adjacent bond vibrations.
O-H BendCarboxylic Acid~1400-1440~1400-1440In-plane bending, often coupled with C-O stretching.
C-O StretchCarboxylic Acid~1210-1320~1210-1320Strong band associated with the carboxylic acid C-O bond.
C-Br StretchBromo-substituent~550-650 Absent This is the key diagnostic peak. The presence of a moderate to strong band in this far-IR region is a primary indicator of successful bromination.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To validate the predicted spectral data, a high-quality spectrum must be acquired. The following protocol outlines the use of Attenuated Total Reflectance (ATR), the most common and efficient method for solid powder samples.

Objective: To obtain a clean, high-resolution FTIR spectrum of a solid sample of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid.

Instrumentation: A modern FTIR spectrometer equipped with a single-bounce diamond ATR accessory.

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal (diamond) is clean. Wipe gently with a swab lightly dampened with isopropanol and allow it to fully evaporate.

    • Launch the instrument control software.

    • Collect a background spectrum. This is a critical step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. The background is collected with nothing on the ATR crystal.

  • Sample Application:

    • Place a small amount of the finely powdered 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid onto the center of the ATR crystal. Only enough powder to cover the crystal surface is needed (typically 1-2 mg).

    • Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Collection:

    • Set the scanning parameters. For routine identification, the following settings are recommended:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing & Cleaning:

    • The software will automatically perform the background subtraction.

    • Apply an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Label the significant peaks and compare them against the predicted values in Table 1.

Workflow for Spectral Interpretation

The process of confirming the molecular structure from the acquired spectrum follows a logical sequence. The following diagram illustrates this workflow.

start_node Acquire FTIR Spectrum process_node1 Step 1: Identify Broad O-H Stretch (~2500-3300 cm⁻¹) start_node->process_node1 Data Output process_node process_node decision_node decision_node pass_node Structure Confirmed: 5-Bromo-1,4-dimethyl-1H- pyrazole-3-carboxylic acid fail_node Incorrect Compound or Major Impurity decision1 Carboxylic Acid O-H Present? process_node1->decision1 decision1->fail_node No process_node2 Step 2: Identify Strong C=O Stretch (~1680-1710 cm⁻¹) decision1->process_node2 Yes decision2 Carboxylic Acid C=O Present? process_node2->decision2 decision2->fail_node No process_node3 Step 3: Identify Ring Vibrations (C=N, C=C ~1500-1600 cm⁻¹) decision2->process_node3 Yes decision3 Pyrazole Ring Present? process_node3->decision3 decision3->fail_node No process_node4 Step 4: Search for C-Br Stretch (KEY PEAK: ~550-650 cm⁻¹) decision3->process_node4 Yes decision4 Bromine Substituent Present? process_node4->decision4 decision4->pass_node Yes fail_node2 Compound is likely the non-brominated alternative decision4->fail_node2 No

Caption: Logical workflow for the identification of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid using FTIR spectroscopy.

This systematic approach ensures that all key functional groups are accounted for. The diagnostic C-Br stretch is the final and most crucial confirmation step to differentiate the target molecule from its non-brominated precursor. By following this guide, researchers can confidently utilize FTIR spectroscopy for the structural elucidation and quality control of this and similar novel chemical entities.

Validation

Structural Elucidation of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid: A Comparative Guide

Executive Summary For researchers and drug development professionals, 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 921764-37-6) represents a highly functionalized, versatile building block. The precise spatia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 921764-37-6) represents a highly functionalized, versatile building block. The precise spatial arrangement of its functional groups—specifically the steric interplay between the bulky 5-bromo substituent, the 1,4-dimethyl groups, and the 3-carboxylic acid moiety—dictates its reactivity and receptor-binding conformation.

Determining the exact three-dimensional architecture of this compound is paramount. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative structural elucidation modalities, details the causality behind crystallization strategies, and provides field-proven protocols for generating publication-quality crystallographic data.

Comparative Analysis of Structural Elucidation Modalities

While routine characterization relies on liquid-state NMR and mass spectrometry, determining the solid-state packing and absolute conformation requires advanced diffractometric or solid-state spectroscopic techniques.

SCXRD vs. Powder XRD (PXRD) vs. Solid-State NMR (ssNMR)

The choice of analytical modality hinges on the physical state of the sample and the required resolution of the atomic coordinates. As demonstrated in structural analyses of related pyrazole carboxylic acids, these molecules frequently exhibit complex hydrogen-bonded networks, such as the classic R22​(8) homosynthon dimers ().

  • Single-Crystal XRD (SCXRD): The gold standard. It provides absolute 3D atomic coordinates, exact bond lengths, and thermal displacement parameters. For a halogenated compound like 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, SCXRD easily resolves the heavy bromine atom, though low-temperature data collection is required to accurately locate the carboxylic hydrogen atoms.

  • Powder XRD (PXRD): Ideal for bulk phase purity and polymorph screening. While ab initio structure solution from powder data is possible (), it is mathematically intensive and prone to error if the molecule exhibits rotational disorder (e.g., the 1,4-dimethyl groups).

  • Solid-State NMR (ssNMR): Excellent for probing the local chemical environment and determining the number of molecules in the asymmetric unit ( Z′ ). However, it cannot provide the precise spatial coordinates required for rational drug design.

Table 1: Performance Comparison for Pyrazole Derivatives
Feature/MetricSingle-Crystal XRDPowder XRDSolid-State NMR
Sample Requirement Single crystal (0.05 - 0.2 mm)Microcrystalline powder (10-50 mg)Powder (20-100 mg)
3D Coordinate Accuracy Ultra-High (< 0.01 Å)Moderate (Relies on Rietveld refinement)Low (Indirect spatial proximity via NOE/dipolar coupling)
H-Bond Network Mapping Direct observation (at < 100 K)Inferred from packing constraintsDirect observation of proton environments
Throughput Low (Crystallization is the bottleneck)High (Rapid data acquisition)Low to Moderate (Long relaxation times)
Best Use Case Absolute structural determinationPolymorph screening & bulk purityLocal environment & amorphous phase analysis

Experimental Workflows & Logical Relationships

The pathway to obtaining high-quality structural data is non-linear and highly dependent on the initial crystallization success.

Workflow Start 5-Br-1,4-diMe-PCA Synthesized & Purified Cryst Crystallization Screening Start->Cryst PXRD Powder XRD (Phase Purity / Bulk) Start->PXRD NMR Solid-State NMR (Local Environment) Start->NMR SCXRD Single-Crystal XRD (Absolute 3D Structure) Cryst->SCXRD High Quality Crystal Cryst->PXRD Microcrystalline Refine Anisotropic Refinement & H-Bond Mapping SCXRD->Refine

Analytical workflow for the structural elucidation of pyrazole carboxylic acids.

Crystallization Methodologies: Causality and Protocols

The primary bottleneck in SCXRD is growing a defect-free single crystal. For 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, the highly polar carboxylic acid group and the hydrophobic bromo/methyl groups create competing solubility profiles.

We compare two distinct methodologies. Vapor diffusion is highly recommended over slow evaporation because the bromo-substituent can induce rapid, uncontrolled nucleation as solvent evaporates, leading to twinned or intergrown crystals. Vapor diffusion provides a self-validating, thermodynamically controlled supersaturation environment.

Protocol A: Vapor Diffusion (Antisolvent) - Recommended

Causality: By allowing a volatile antisolvent to slowly diffuse into a good solvent containing the analyte, the saturation point is approached asymptotically. This minimizes the nucleation rate, favoring the growth of fewer, larger, and highly ordered crystals.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 5-10 mg of 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid in 0.5 mL of a "good" solvent (e.g., Methanol or THF) in a small 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Antisolvent Setup: Place the open 2-dram vial inside a larger 20 mL scintillation vial.

  • Diffusion Chamber: Add 3-4 mL of a volatile "antisolvent" (e.g., Pentane or Diethyl Ether) to the outer 20 mL vial. Crucial: The antisolvent must have a higher vapor pressure than the good solvent.

  • Sealing: Cap the outer vial tightly with a PTFE-lined cap and seal with Parafilm.

  • Incubation: Store the setup in a vibration-free environment at a constant temperature (20 °C) for 3 to 14 days.

VaporDiffusion Inner Inner Vial (Compound in Methanol) Diff Vapor Phase Equilibration Inner->Diff Condensation Outer Outer Chamber (Pentane Antisolvent) Outer->Diff Evaporation Supersat Controlled Supersaturation Diff->Supersat Crystal Diffraction-Quality Single Crystal Supersat->Crystal

Mechanistic pathway of vapor diffusion crystallization.
Protocol B: Slow Solvent Evaporation - Alternative

Causality: Relies on the gradual reduction of solvent volume to reach supersaturation. While simpler, it is susceptible to environmental fluctuations and often yields lower-quality crystals for heavily substituted pyrazoles.

Step-by-Step Methodology:

  • Dissolve 10 mg of the compound in 2 mL of a mixed solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v).

  • Filter through a 0.22 µm syringe filter into a clean vial.

  • Puncture the vial cap with a needle (1-3 small holes) to restrict the evaporation rate.

  • Leave undisturbed in a fume hood for 1-2 weeks until crystals form.

Crystallographic Insights & Data Collection Standards

When analyzing the SCXRD data of 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, the data collection protocol must account for specific structural challenges:

The Heavy Atom Effect & Thermal Disorder

The bromine atom is highly electron-dense and dominates X-ray scattering. This "heavy atom effect" can mask the electron density of lighter atoms, particularly the critical carboxylic acid protons. Furthermore, the 1,4-dimethyl groups are prone to rotational disorder at room temperature.

  • Self-Validating Standard: Data collection must be performed at cryogenic temperatures (e.g., 100 K using an N2 cryostream). Freezing the lattice reduces thermal displacement parameters (atomic vibrations), allowing for the accurate anisotropic refinement of carbon/nitrogen/oxygen atoms and the objective location of hydrogen atoms in the difference Fourier map.

Expected Intermolecular Interactions

Based on authoritative crystallographic studies of pyrazole carboxylic acids (), the crystal packing is largely dictated by the carboxylic acid moiety.

  • Hydrogen Bonding: Expect strong O−H⋯O and N−H⋯O (if the pyrazole N is unmethylated, though here it is methylated at position 1) interactions. The molecules will likely form centrosymmetric dimers via the carboxylic acid groups, generating an R22​(8) graph-set motif.

  • Steric Torsion: The bulky bromine at C5 and the methyl at N1 will force the molecule into a specific conformation to minimize steric strain, likely causing a slight deviation from complete planarity between the pyrazole ring and the carboxylic acid plane.

References

  • Ghosh, S., Pramanik, S., & Mukherjee, A. K. (2019). "Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction." Powder Diffraction, 34(2), 151-158.[Link][1][2]

  • Llamas-Saiz, A. L., Foces-Foces, C., Elguero, J., & Meutermans, W. (1994). "Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules." Supramolecular Chemistry, 4(1), 53-62.[Link][3][4][5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Comprehensive Safety and Handling Protocol for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid Mechanistic Overview & Hazard Causality As a Senior Application Scientist, I approach 5-Bromo-1,4-dimethyl-1H-pyrazole-3-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Mechanistic Overview & Hazard Causality

As a Senior Application Scientist, I approach 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid not merely as a static laboratory hazard, but as a dynamic chemical entity. This halogenated pyrazole derivative is a highly valuable building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors and receptor antagonists. However, its structural features dictate its reactivity and hazard profile.

The electrophilic bromine atom and the acidic carboxylic moiety make the compound a localized irritant to the skin and eyes (Skin Irrit. 2, Eye Irrit. 2A)[1]. Furthermore, because it is typically supplied as a fine crystalline powder, it presents a significant inhalation risk, capable of causing respiratory tract irritation (STOT SE 3)[1]. Understanding this causality is critical: your safety protocols must protect against both the aerosolized solid during dispensing and the solvated form during reaction setup.

Physicochemical & Hazard Profile

To establish a foundation for our safety protocols, the quantitative data regarding the chemical's properties and hazards are summarized below for easy comparison.

Property / HazardValue / ClassificationCausality / Implication
CAS Number 921764-37-6[2]Unique identifier for safety tracking and SDS retrieval.
Molecular Weight 219.04 g/mol Relevant for stoichiometric calculations and yield tracking.
Physical State Solid (Powder)High risk of aerosolization during weighing.
Skin Irritation Category 2 (H315)[1]Requires direct barrier protection (gloves/lab coat).
Eye Irritation Category 2A (H319)[1]Requires tight-fitting chemical safety goggles.
STOT SE 3 Respiratory Irritation (H335)[1]Mandates handling within a certified chemical fume hood.

Dynamic Personal Protective Equipment (PPE) Matrix

A common failure point in laboratory safety is treating PPE as a static requirement. The protective equipment required for handling 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid changes drastically depending on whether you are handling the dry powder or a solvated reaction mixture.

The Solvent Paradox: In organic synthesis, this compound is frequently dissolved in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). While standard 5-mil nitrile gloves provide excellent protection against the dry powder, they offer less than 1 minute of breakthrough resistance against DMF[3]. Therefore, nitrile gloves provide incidental splash protection only when handling solutions[3].

PPE CategoryDry Powder HandlingSolvated Handling (DMF/DMSO)Rationale
Hand Protection 5-mil Nitrile GlovesButyl Rubber or SilverShieldNitrile degrades rapidly in polar aprotic solvents[3].
Eye Protection Safety GogglesSafety Goggles + Face ShieldPrevents corrosive splash damage to ocular tissue.
Respiratory N95/P100 (if outside hood)Fume Hood (No respirator needed)Powder aerosolizes; solvents emit toxic vapors.
Body Protection Flame-retardant Lab CoatFlame-retardant Lab Coat + ApronProtects against systemic absorption via skin.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, follow this step-by-step methodology for dispensing and reacting the chemical. Every step is designed to contain the hazard before moving to the next phase.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a face velocity of 80-120 fpm. Do not proceed if the alarm is sounding.

  • Clear the workspace of incompatible materials (e.g., strong oxidizers, strong bases).

  • Lay down a disposable, static-dissipative bench pad to capture stray powder.

Step 2: Dispensing & Weighing

  • Don standard PPE: Safety goggles, lab coat, and double-layered 5-mil nitrile gloves.

  • Use a static-dissipative spatula to transfer the 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid from its primary container to a tared glass vial.

  • Critical Step: Seal the vial with a PTFE-lined septum cap before removing it from the fume hood. This ensures the powder cannot aerosolize into the general laboratory environment.

Step 3: Dissolution & Reaction Setup

  • If dissolving the compound in DMF or DMSO, upgrade your outer gloves to Butyl rubber.

  • Inject the solvent directly into the sealed vial through the septum using a syringe to maintain a closed system.

  • Agitate gently until fully dissolved. Note: If a splash occurs on nitrile gloves, remove them immediately, wash hands, and don new gloves[3].

Step 4: Decontamination & Waste Segregation

  • Wipe down the spatula and balance with a solvent that dissolves the compound (e.g., ethanol), followed by a 10% bleach solution.

  • Segregate all liquid waste and contaminated consumables into a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste, as the bromine atom requires specialized high-temperature incineration to prevent dioxin formation.

Workflow Visualization

The following diagram illustrates the logical progression of the handling and decontamination workflow, emphasizing the transition points where risk profiles change.

PPE_Workflow A Phase 1: Risk Assessment Verify CAS 921764-37-6 Hazards B Phase 2: PPE Donning Nitrile (Solid) or Butyl (DMF Solution) A->B  Hazards confirmed C Phase 3: Dispensing Weigh in Class II BSC / Fume Hood B->C  PPE secured D Phase 4: Reaction Setup Closed-System Solvent Transfer C->D  Vial sealed E Phase 5: Waste Segregation Halogenated Organic Waste Stream D->E  Post-reaction

Operational workflow for handling 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid.

Emergency Response Plan

  • Powder Spill: Do not dry sweep, as this will aerosolize the irritant. Lightly mist the spill with water or ethanol to suppress dust. Use damp absorbent pads to collect the material and place it in a sealed, labeled halogenated waste container.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

References

  • NextSDS. "Chemical Substance Information". Retrieved from[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. "Nitrile Glove Chemical-Compatibility Reference". Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.